molecular formula C7H8N4O2S B2918323 4-Azidomethyl-benzenesulfonamide CAS No. 864528-35-8

4-Azidomethyl-benzenesulfonamide

Cat. No.: B2918323
CAS No.: 864528-35-8
M. Wt: 212.23
InChI Key: VIAJRIXODOQXIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azidomethyl-benzenesulfonamide is a useful research compound. Its molecular formula is C7H8N4O2S and its molecular weight is 212.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(azidomethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2S/c8-11-10-5-6-1-3-7(4-2-6)14(9,12)13/h1-4H,5H2,(H2,9,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAJRIXODOQXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comparative Technical Guide: 4-Azidomethyl-benzenesulfonamide vs. 4-Azidobenzenesulfonamide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The incorporation of an azide moiety onto this scaffold transforms it into a powerful chemical biology tool, enabling applications such as photoaffinity labeling and bioorthogonal "click" chemistry. This guide provides an in-depth technical comparison of two closely related yet functionally distinct benzenesulfonamide-based probes: 4-Azidobenzenesulfonamide and 4-Azidomethyl-benzenesulfonamide. We will dissect their core structural differences, explore the resulting divergence in their chemical reactivity, and delineate their strategic applications in drug discovery and chemical biology. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for researchers aiming to select the optimal tool for their specific scientific inquiry.

Introduction: A Union of a Classic Pharmacophore and a Versatile Chemical Handle

The benzenesulfonamide moiety is a cornerstone of drug design, renowned for its ability to act as a bioisostere for carboxylic acids and as a critical zinc-binding group in various metalloenzymes, most notably the carbonic anhydrases.[1][2] This has led to its integration into a wide spectrum of clinically approved drugs.[3]

The azide group (–N₃) is arguably one of the most versatile functional groups in modern chemical biology.[4] Its small size minimizes steric perturbation of a parent molecule, and its stability under most physiological conditions makes it an ideal chemical reporter.[5] The azide's utility is twofold:

  • Photoaffinity Labeling (PAL): Upon UV irradiation, certain azides (primarily aryl azides) generate highly reactive nitrene intermediates that can form covalent bonds with nearby molecules, enabling the identification of drug targets and the mapping of binding sites.[6][7]

  • Bioorthogonal Chemistry: Azides are key participants in "click" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][8] These reactions allow for the specific and efficient conjugation of molecules in complex biological systems.

This guide focuses on how a subtle structural change—the insertion of a single methylene (–CH₂–) spacer—dramatically alters the properties and applications of an azido-benzenesulfonamide probe.

Core Structural and Physicochemical Distinctions

The fundamental difference between the two molecules lies in the connectivity of the azide group to the aromatic ring. 4-Azidobenzenesulfonamide is an aryl azide, with the N₃ group bonded directly to the benzene ring. In contrast, This compound is a benzylic azide, where the N₃ group is attached to a methyl group, which in turn is bonded to the ring.

Caption: Chemical structures of the two probe molecules.

This seemingly minor distinction has profound implications for the molecules' electronic properties, steric profile, and, consequently, their reactivity and utility.

Comparative Data Summary

The following table summarizes the key physicochemical properties of the two compounds for easy comparison.

Property4-AzidobenzenesulfonamideThis compoundReference(s)
IUPAC Name 4-azidobenzenesulfonamide4-(azidomethyl)benzenesulfonamide[9][10]
Azide Type Aryl AzideBenzylic AzideN/A
Key Linkage Ar–N₃ (Direct)Ar–CH₂–N₃ (Methylene Spacer)N/A
CAS Number 36326-86-0864528-35-8[9][11]
Molecular Formula C₆H₆N₄O₂SC₇H₈N₄O₂S[9]
Molecular Weight 198.21 g/mol 212.23 g/mol [9]

Comparative Reactivity and Mechanistic Insights

The structural divergence directly translates into distinct reactivity profiles, particularly in the two primary applications of azido-probes: photoaffinity labeling and bioorthogonal conjugation.

Photoaffinity Labeling (PAL): A Tale of Two Nitrenes

PAL is a powerful technique to convert a non-covalent ligand-protein interaction into a stable covalent bond upon photoactivation.[12] The choice between an aryl and a benzylic azide is critical as they produce different reactive intermediates.

  • 4-Azidobenzenesulfonamide (Aryl Azide): This is the classic choice for PAL.[6] Upon irradiation with UV light (typically ~254-270 nm), the aryl azide extrudes dinitrogen gas (N₂) to form a highly reactive aryl nitrene . This species is short-lived and can undergo a variety of reactions, including insertion into C-H and N-H bonds within the binding pocket of a target protein, leading to efficient covalent crosslinking.[7][13] Its rigidity ensures that the covalent label is placed precisely where the benzenesulfonamide pharmacophore binds.

  • This compound (Benzylic Azide): The photochemistry of benzylic azides is more complex. While they can form nitrenes, these intermediates are often prone to rapid rearrangement (e.g., via a 1,2-hydride shift) to form imines. This alternative reaction pathway can significantly reduce the efficiency of intermolecular crosslinking with a target protein, making benzylic azides generally less reliable as photo-crosslinkers compared to their aryl counterparts.

G Photodecomposition Pathways aryl_azide 4-Azidobenzenesulfonamide (Aryl Azide) aryl_nitrene Aryl Nitrene (Highly Reactive) aryl_azide->aryl_nitrene UV Light - N₂ aryl_product Covalent Crosslinking (C-H Insertion) aryl_nitrene->aryl_product Reaction with Protein benzyl_azide This compound (Benzylic Azide) benzyl_nitrene Benzylic Nitrene (Unstable) benzyl_azide->benzyl_nitrene UV Light - N₂ rearrangement Rearrangement (Imine Formation) benzyl_nitrene->rearrangement Rapid Intramolecular Rearrangement

Caption: Divergent photochemical fates of aryl vs. benzylic azides.

Bioorthogonal "Click" Chemistry

Both molecules are excellent substrates for bioorthogonal cycloaddition reactions. The key difference lies in the electronic environment of the azide, which can subtly influence reaction kinetics.

  • 4-Azidobenzenesulfonamide: The azide is directly attached to the aromatic ring, making it subject to the electronic push-and-pull of the ring substituents. The sulfonamide group is electron-withdrawing, which can influence the azide's reactivity in cycloaddition reactions.

  • This compound: The insulating –CH₂– spacer electronically isolates the azide from the aromatic ring system. This results in reactivity that is more akin to a simple alkyl azide.

While both are highly effective in CuAAC and SPAAC, this electronic difference can be exploited in advanced applications, such as developing multi-azide scaffolds where selective reactivity is desired.[4] For most standard conjugation applications, however, both are considered highly reliable.[8]

Strategic Applications in Drug Discovery

The choice between these two reagents is dictated entirely by the experimental goal.

4-Azidobenzenesulfonamide: The High-Fidelity Photoaffinity Probe

Use Case: Identifying the direct protein targets of a benzenesulfonamide-based drug or inhibitor. Rationale: Its structural rigidity and efficient photochemistry make it the ideal tool for mapping the precise binding site of the core pharmacophore. Because the photoreactive group is integral to the aromatic ring, a successful crosslinking event provides high-confidence information about the direct interactors. It is frequently employed in target identification for inhibitors of enzymes like carbonic anhydrases.[14]

This compound: The Flexible Conjugation Hub

Use Case: Synthesizing more complex molecular probes or bioconjugates where the benzenesulfonamide is a scaffold. Rationale: The methylene spacer provides two key advantages:

  • Flexibility and Reach: It acts as a flexible linker, allowing the terminal azide to be conjugated to other molecules (e.g., fluorophores, biotin, or entire proteins) via click chemistry without causing steric hindrance near the benzenesulfonamide core.

  • Positional Probing: In probe design, the spacer extends the reactive azide group away from the primary scaffold, which can be used to "reach" and label residues in a sub-pocket of a target protein that are adjacent to the main binding site.

Experimental Protocols: A Practical Guide

The following protocols are provided as self-validating, foundational methods. Researchers should always perform appropriate analytical validation (e.g., NMR, MS, HPLC) on all synthesized materials.

Protocol: Synthesis of 4-Azidobenzenesulfonamide from 4-Aminobenzenesulfonamide

This protocol is based on a classical two-step, one-pot diazotization-azidation reaction.[15]

  • Diazotization: Dissolve 4-aminobenzenesulfonamide (1.0 eq) in an aqueous solution of hydrochloric acid (~3 eq) at 0-5°C with vigorous stirring. Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5°C. Stir for 30-60 minutes at this temperature. The formation of the diazonium salt can be monitored using starch-iodide paper (a positive test indicates excess nitrous acid).

  • Azidation: In a separate flask, dissolve sodium azide (NaN₃, 1.2 eq) in water and cool to 0-5°C. Slowly add the previously prepared diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

  • Workup: Allow the reaction to stir for 1-2 hours as it slowly warms to room temperature. The product will precipitate from the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-azidobenzenesulfonamide.

Protocol: Synthesis of this compound from 4-(Bromomethyl)benzenesulfonamide

This protocol relies on a standard Sₙ2 nucleophilic substitution.[16]

  • Reaction Setup: Dissolve 4-(bromomethyl)benzenesulfonamide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Nucleophilic Substitution: Add sodium azide (NaN₃, 1.5-2.0 eq) to the solution. Heat the mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. The product will often precipitate as a solid. If it oils out, extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

  • Purification: Collect the precipitated solid by filtration or, if extracted, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol: General Workflow for Photoaffinity Labeling (PAL)

This workflow outlines the key steps for using 4-azidobenzenesulfonamide to identify a target protein.

G Photoaffinity Labeling (PAL) Experimental Workflow step1 Step 1: Incubation Mix target protein (or cell lysate) with 4-azidobenzenesulfonamide probe. step2 Step 2: UV Irradiation Expose the mixture to UV light (e.g., 254 nm) on ice for 5-30 min. step1->step2 control1 Control 1: No UV Incubate probe and protein but do not irradiate. step1->control1  Verify light-dependent labeling control2 Control 2: Competition Pre-incubate with excess non-azido parent drug before adding probe. step1->control2  Verify specific binding step3 Step 3: Quenching (Optional) Add a scavenger like DTT to quench unreacted nitrenes. step2->step3 step4 Step 4: Analysis Separate proteins by SDS-PAGE. step3->step4 step5 Step 5: Identification Excise the covalently labeled protein band and identify via mass spectrometry. step4->step5

Caption: A validated workflow for a PAL experiment including critical controls.

Expert Insight: The inclusion of controls is non-negotiable for a trustworthy PAL experiment. The "No UV" control confirms that labeling is light-dependent, while the "Competition" control, using the parent non-azido drug, validates that the probe is binding to the specific site of interest.

Conclusion: Choosing the Right Tool for the Job

The selection of 4-Azidobenzenesulfonamide versus this compound is a strategic decision based on the intended application.

  • Choose 4-Azidobenzenesulfonamide when your primary goal is to identify the direct binding partners of a benzenesulfonamide-based compound. Its identity as a rigid aryl azide makes it a high-fidelity tool for photoaffinity labeling, providing precise information on the location of the pharmacophore's binding site.

  • Choose this compound when you intend to synthesize larger, more complex molecular architectures using the benzenesulfonamide as a scaffold. Its methylene spacer provides flexibility and electronically isolates the azide, making it an ideal handle for "click" conjugation to reporters, tags, or other biomolecules.

By understanding the fundamental chemical differences outlined in this guide, researchers can make informed decisions, leading to more robust experimental designs and unambiguous results in their drug discovery and chemical biology endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3558590, 4-Azidobenzenesulfonamide. Retrieved February 25, 2026, from [Link].

  • Parker, C. G., & Hsieh, I. W. (2019). The Synthesis of 3H-Labelled 8-Azido-N6-Benzyladenine and Related Compounds for Photoaffinity Labelling of Cytokinin-Binding Proteins. MDPI. Retrieved from [Link].

  • Taylor & Francis Online (2016). Tandem photoaffinity labeling of a target protein using a linker with biotin, alkyne and benzophenone groups and a bioactive small molecule with an azide group. Retrieved from [Link].

  • MDPI (2022). N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide. Retrieved from [Link].

  • Domainex (n.d.). Photoaffinity Labelling. Retrieved February 25, 2026, from [Link].

  • Pharmaffiliates (n.d.). 4-Azidobenzenesulfonamide. Retrieved February 25, 2026, from [Link].

  • Matrix Fine Chemicals (n.d.). 4-AZIDOBENZENE-1-SULFONAMIDE. Retrieved February 25, 2026, from [Link].

  • Ge, S. S., et al. (2018). Proposed mechanisms of different types of photoaffinity labeling. ResearchGate. Retrieved from [Link].

  • ResearchGate (n.d.). Synthesis of primary azobenzenesulfonamides 4a–j. Retrieved from [Link].

  • U.S. Environmental Protection Agency (2025). Benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl- Properties. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5129185, 4-Acetamidobenzenesulfonyl azide. Retrieved February 25, 2026, from [Link].

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Retrieved from [Link].

  • MDPI (2022). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. Retrieved from [Link].

  • ResearchGate (n.d.). Synthesis of 4-azido benzamides. Retrieved from [Link].

  • ResearchGate (n.d.). Design route of benzenesulfonamide-based targets bearing azido group. Retrieved from [Link].

  • Chemsrc (2025). 4-Acetamidobenzenesulfonamide. Retrieved from [Link].

  • Royal Society of Chemistry (2023). Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds. Chemical Communications. Retrieved from [Link].

  • MDPI (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Retrieved from [Link].

  • Niu, W., et al. (2023). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link].

  • ResearchGate (2025). Bioorthogonal Ligations and Cleavages in Chemical Biology. Retrieved from [Link].

  • APL Bioengineering (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. PMC. Retrieved from [Link].

  • PMC (n.d.). Optimization of 4-Substituted Benzenesulfonamide Scaffold To Reverse Acinetobacter baumannii Serum-Adaptive Efflux Associated Antibiotic Tolerance. Retrieved February 25, 2026, from [Link].

  • ResearchGate (2025). A Comparative Study of Bioorthogonal Reactions with Azides. Retrieved from [Link].

Sources

Technical Guide: Solubility & Handling of 4-Azidomethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Azidomethyl-benzenesulfonamide (CAS 864528-35-8) is a bifunctional reagent commonly utilized in "click" chemistry (CuAAC) and drug discovery as a carbonic anhydrase inhibitor warhead. Its physicochemical profile dictates a strict solvation hierarchy: Dimethyl Sulfoxide (DMSO) is the obligate solvent for stock preparation, while water/aqueous buffers serve only as dilution media.

Direct solvation in water is thermodynamically unfavorable and results in micro-precipitation, compromising assay reproducibility. This guide defines the mechanistic basis for this solubility differential and provides a validated protocol for preparing stable, precipitate-free solutions.

Physicochemical Profile & Solubility Mechanics

To master the handling of this compound, one must understand the competition between its polar sulfonamide tail and its lipophilic benzyl azide head.

PropertyValue / DescriptionImpact on Solubility
Molecular Weight ~212.23 g/mol Low MW facilitates rapid dissolution in organic solvents.
LogP (Predicted) ~1.6 – 1.8Moderately lipophilic. Indicates preference for organic phases over pure water.
Functional Groups Sulfonamide (

) Azidomethyl (

)
Sulfonamide: H-bond donor/acceptor (Polar). Azidomethyl: Lipophilic, weak dipole.
C/N Ratio ~1.75Safety Warning: High nitrogen content necessitates careful handling (see Safety Section).
The DMSO Advantage (Thermodynamic Favorability)

DMSO is a polar aprotic solvent (


). It solubilizes this compound through two primary mechanisms:
  • Dipole-Dipole Interactions: The sulfoxide oxygen of DMSO interacts strongly with the sulfur atom of the sulfonamide group.

  • Hydrogen Bonding: DMSO acts as a strong H-bond acceptor for the amide protons (

    
    ) of the sulfonamide.
    

Result: Solubility in DMSO typically exceeds 50 mM (approx. 10 mg/mL), creating stable, clear stock solutions.

The Aqueous Limitation

In water, the hydrophobic effect dominates. While the sulfonamide group can hydrogen bond with water, the aromatic benzene ring and the azidomethyl group disrupt the hydrogen-bonding network of bulk water. This energetic penalty leads to:

  • Low Solubility: Typically < 1 mM (< 0.2 mg/mL) in pure water.

  • Aggregation: At higher concentrations, molecules self-associate to minimize water contact, leading to precipitation.

Validated Experimental Protocol

This protocol ensures maximum stability and safety. It follows a "Dissolve-then-Dilute" workflow.

Materials Required[1]
  • Compound: this compound (Solid).

  • Primary Solvent: Anhydrous DMSO (Grade: ACS Reagent or Spectrophotometric).

  • Diluent: PBS (pH 7.4) or Water (HPLC Grade).

  • Equipment: Plastic spatulas (Strictly NO metal), amber glass vials (azides are light-sensitive).

Workflow Diagram

The following logic flow illustrates the critical decision points in the preparation process.

G Start Solid Reagent (this compound) Weigh Weighing Step (Use PLASTIC Spatula) Start->Weigh SolventSelect Primary Solvation (Anhydrous DMSO) Weigh->SolventSelect Avoid Moisture StockSol Stock Solution (10 - 50 mM) SolventSelect->StockSol Vortex until clear Dilution Aqueous Dilution (Dropwise addition to Buffer) StockSol->Dilution 1:100 to 1:10 ratio Check Visual Inspection (Precipitation?) Dilution->Check Ready Assay Ready (< 10% DMSO Final) Check->Ready Clear Fail Sonicate / Warm (37°C) or Reduce Conc. Check->Fail Cloudy Fail->Check

Caption: Step-by-step solvation workflow emphasizing the "Dissolve in DMSO, Dilute in Water" strategy to prevent precipitation.

Step-by-Step Methodology
Step 1: Preparation of Stock Solution (DMSO)
  • Safety Check: Put on safety glasses and nitrile gloves.[1] Ensure no open flames or heat sources are nearby.

  • Weighing: Using a plastic or ceramic spatula , weigh out the target mass.

    • Note: Avoid metal spatulas.[1][2][3][4] Although organic azides are generally more stable than inorganic ones, trace heavy metals can catalyze the formation of shock-sensitive metal azides over time.

  • Solvation: Add Anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

    • Example: To dissolve 5 mg (MW 212.23), add ~235 µL DMSO for a 100 mM master stock, or 2.35 mL for a 10 mM stock.

  • Mixing: Vortex vigorously for 30–60 seconds. The solution should be completely clear and colorless to pale yellow.

  • Storage: Store in amber vials at -20°C. Stable for 3–6 months. Avoid repeated freeze-thaw cycles.

Step 2: Dilution into Aqueous Buffer[5]
  • Preparation: Pre-warm the aqueous buffer (e.g., PBS) to Room Temperature (RT). Cold buffers increase precipitation risk.

  • Dilution: Slowly add the DMSO stock to the aqueous buffer while vortexing or stirring.

    • Rule of Thumb: Keep final DMSO concentration < 5% (v/v) for cell-based assays to avoid solvent toxicity, or < 10% for biochemical assays to maintain solubility.

  • Observation: Inspect for turbidity immediately. If "crashing out" occurs (cloudiness), the concentration exceeds the aqueous solubility limit (likely > 200–500 µM). Dilute further.

Troubleshooting & Critical Parameters

IssueCauseCorrective Action
Precipitation upon dilution Concentration too high or rapid addition.Reduce final concentration. Add DMSO stock dropwise to vortexing buffer, not vice-versa.
Solution turns yellow/brown Decomposition or light exposure.Discard. Prepare fresh stock. Store in dark (amber vials).
Incomplete dissolution in DMSO Moisture in DMSO or saturated solution.Use fresh anhydrous DMSO. Sonicate in a water bath (ambient temp) for 5 mins.

Safety: Handling Organic Azides

While this compound is relatively stable compared to low-molecular-weight azides, strict safety protocols are non-negotiable.

  • The "Rule of Six": Generally, organic azides are safe if the number of carbons (

    
    ) plus oxygens (
    
    
    
    ) divided by the number of nitrogens (
    
    
    ) is
    
    
    .[4]
    • Formula:

      
      [6]
      
    • 
      .
      
    • Analysis: This ratio is below 3 , indicating potential energetic instability. However, the sulfonyl group stabilizes the molecule significantly. Treat with caution: Do not heat > 40°C and do not concentrate to dryness on a rotary evaporator if possible.

  • Incompatibility:

    • Halogenated Solvents: Never use Dichloromethane (DCM) or Chloroform with sodium azide precursors, as explosive di/tri-azidomethane can form.[4][7] (Less relevant for the final product, but critical during synthesis).

    • Metals: Avoid contact with Copper, Lead, or Brass (plumbing/fittings) to prevent heavy metal azide formation.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3558590, 4-Azidobenzenesulfonamide. Retrieved February 25, 2026 from [Link]

  • University of Wisconsin-Madison, EH&S (2023). Safe Handling of Sodium Azide and Organic Azides. Retrieved February 25, 2026 from [Link]

  • University of California, San Diego (2021). Standard Operating Procedure: Organic Azides. Retrieved February 25, 2026 from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 4-Azidomethyl-benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-azidomethyl-benzenesulfonamide scaffold is a versatile building block in medicinal chemistry, primarily recognized for its utility in the synthesis of novel therapeutic agents through bioorthogonal chemistry. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives originating from this core structure. While the this compound moiety itself is principally a precursor, its derivatives, particularly the 1,2,3-triazoles formed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), have demonstrated significant promise as inhibitors of key biological targets. This guide will delve into the mechanistic basis of their action, provide detailed experimental protocols for their synthesis and evaluation, and present a critical analysis of their structure-activity relationships. The content herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, with a focus on anticancer and antimicrobial applications.

Introduction: The Strategic Importance of the Azido-Sulfonamide Scaffold

The benzenesulfonamide functional group is a well-established pharmacophore present in a wide array of clinically approved drugs, demonstrating a broad spectrum of biological activities including antimicrobial, diuretic, and anticancer effects. The introduction of an azidomethyl group at the 4-position of the benzenesulfonamide core creates a molecule primed for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. This strategic placement of the azide functionality allows for the facile conjugation of the benzenesulfonamide scaffold with a diverse range of alkyne-containing molecules, leading to the generation of large and structurally varied libraries of 1,2,3-triazole-containing sulfonamide derivatives.

The azide group itself is a bioisostere of a carboxylate group and can participate in various biological interactions. However, its primary role in the context of this compound is to serve as a reactive handle for the synthesis of more complex and potent derivatives. This guide will explore the latent biological potential of this core structure and its manifestation in the resulting triazole-conjugated molecules.

Synthesis of this compound and its Derivatives

The synthesis of the core compound, 4-(azidomethyl)benzene-1-sulfonamide, is a critical first step in the exploration of its derivatives. While direct synthesis of this specific molecule is not extensively detailed in readily available literature, a general and adaptable synthetic strategy can be inferred from related syntheses. A plausible route involves the conversion of a commercially available starting material, such as 4-methylbenzenesulfonamide, through bromination followed by azidation.

A more detailed synthetic protocol for a related diazide benzenesulfonamide derivative has been reported, which can be adapted for the synthesis of the title compound and its subsequent derivatization.[1]

Experimental Protocol: Synthesis of N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide

This protocol, adapted from a published procedure, illustrates the introduction of azide functionalities to a sulfonamide core and can be conceptually applied to the synthesis of this compound from a suitable precursor.[1]

Step 1: Tosylation of the Starting Diol

  • To a stirred solution of 2-amino-2-ethyl-1,3-propanediol in pyridine at 0 °C, add 4-methylbenzenesulfonyl chloride (Ts-Cl) in small portions.

  • Allow the reaction to stir overnight at room temperature.

  • Acidify the reaction mixture with aqueous HCl (pH 3-4) and extract the product with methylene chloride.

  • Wash the organic phase with acidified water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the di-O-tosyl compound.

Step 2: Azidation of the Di-O-tosyl Compound

  • To a solution of the di-O-tosyl compound in acetonitrile, add sodium azide.

  • Reflux the mixture with stirring for 24 hours at 80 °C.

  • After cooling, filter the reaction mixture and concentrate the filtrate in vacuo.

  • Wash the residue with water and extract the product into an organic solvent.

  • Dry the organic phase and concentrate to yield the crude diazide product.

  • Purify the product by column chromatography on silica gel.

The azide group in this compound serves as a versatile handle for the synthesis of a wide array of derivatives, most notably through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring, linking the benzenesulfonamide core to various functional groups.

Experimental Protocol: General Procedure for CuAAC "Click Chemistry"
  • In a suitable reaction vial, dissolve the this compound derivative (1.0 equivalent) and the desired terminal alkyne (1.0 equivalent) in a solvent system such as a mixture of t-butanol and water.

  • To this solution, add a catalytic amount of a copper(II) sulfate solution (e.g., 0.1 equivalents of a 1 M aqueous solution).

  • Add a reducing agent, such as sodium ascorbate (e.g., 0.2 equivalents of a 1 M aqueous solution), to generate the active Cu(I) catalyst in situ.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting triazole derivative by column chromatography or recrystallization.

G cluster_synthesis Synthetic Pathway to Triazole Derivatives 4_methyl_benzenesulfonamide 4-Methyl- benzenesulfonamide Bromination NBS, AIBN 4_methyl_benzenesulfonamide->Bromination Step 1 4_bromomethyl 4-(Bromomethyl)- benzenesulfonamide Bromination->4_bromomethyl Azidation NaN3, DMF 4_bromomethyl->Azidation Step 2 4_azidomethyl 4-(Azidomethyl)- benzenesulfonamide Azidation->4_azidomethyl Click_Reaction Cu(I) catalyst 'Click Chemistry' 4_azidomethyl->Click_Reaction Step 3 Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Click_Reaction Triazole_Derivative 1,2,3-Triazole Derivative Click_Reaction->Triazole_Derivative

Caption: Synthetic workflow for this compound and its triazole derivatives.

Key Biological Activities and Mechanisms of Action

While direct biological activity data for this compound is limited, the extensive research on its triazole derivatives points towards two primary areas of therapeutic potential: anticancer and antimicrobial activities. The mechanism of action is largely attributed to the inhibition of specific enzymes that are crucial for the survival and proliferation of cancer cells and pathogenic microbes.

Anticancer Activity: Targeting Carbonic Anhydrases

A significant body of evidence highlights the role of benzenesulfonamide derivatives as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2] Of particular interest are the tumor-associated isoforms CA IX and CA XII, which are overexpressed in a variety of hypoxic tumors. These enzymes play a critical role in maintaining the pH homeostasis of cancer cells, allowing them to thrive in the acidic tumor microenvironment.

The triazole derivatives of this compound are designed to target these tumor-associated CAs. The sulfonamide moiety acts as a zinc-binding group, anchoring the inhibitor to the active site of the enzyme. The triazole ring and its appended substituents can then extend into the active site cavity, forming additional interactions with amino acid residues and enhancing both the potency and isoform selectivity of the inhibitor. By inhibiting CA IX and XII, these compounds disrupt the pH regulation in cancer cells, leading to intracellular acidification and ultimately, apoptosis.

G cluster_pathway Mechanism of Action: Carbonic Anhydrase Inhibition Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_XII_expression Upregulation of CA IX & CA XII HIF1a->CAIX_XII_expression pH_regulation Extracellular Acidification & Intracellular Alkalinization CAIX_XII_expression->pH_regulation Tumor_Progression Tumor Cell Survival, Proliferation, & Metastasis pH_regulation->Tumor_Progression Derivative This compound Derivative (Triazole) CAIX_XII_inhibition Inhibition of CA IX & CA XII Derivative->CAIX_XII_inhibition Disruption Disruption of pH Homeostasis CAIX_XII_inhibition->Disruption Apoptosis Intracellular Acidification & Apoptosis Disruption->Apoptosis

Caption: Signaling pathway of CA IX/XII inhibition by benzenesulfonamide derivatives.

Antimicrobial Activity

The sulfonamide class of drugs has a long history as effective antimicrobial agents. Their primary mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. As humans obtain folic acid from their diet, DHPS inhibitors are selectively toxic to bacteria.

While specific data on the antimicrobial activity of this compound derivatives is not abundant, the general principles of sulfonamide action suggest their potential in this area. The structural modifications enabled by the azidomethyl group and subsequent click chemistry could be leveraged to design novel sulfonamides with improved potency, a broader spectrum of activity, or the ability to overcome existing resistance mechanisms.

Quantitative Biological Data

The following tables summarize the reported biological activities of various benzenesulfonamide derivatives, providing context for the potential efficacy of compounds derived from the this compound core. It is important to note that these are representative examples and not direct data for the title compound's derivatives unless specified.

Table 1: Anticancer Activity of Benzenesulfonamide Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
AL106 U-87 MG (Glioblastoma)58.6[1]
BS3 K562 (Leukemia)< 0.3[3]
BS3 MCF-7 (Breast)4.60[3]
Compound 4 Leukemia0.32[4]
Compound 4 Colon Cancer0.49-0.89[4]
Compound 12d MDA-MB-468 (Breast)3.99[5]
Compound 12i MDA-MB-468 (Breast)1.48[5]

Table 2: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives

Compound ClassCA IsoformKᵢ (nM)Reference
Triazole Sulfonamides hCA IX1.5 - 38.9[6]
Triazole Sulfonamides hCA XII0.8 - 12.4[6]
Diazobenzenesulfonamides hCA I6[2]
Compound 12i hCA IX38.8[5]

Table 3: Antimicrobial Activity of Sulfonamide Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound I S. aureus32[7]
Compound II S. aureus64[7]
Compound 7 Dual antibacterial/antifungalPromising[8]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a series of standardized in vitro assays are essential. The following protocols provide a framework for evaluating their anticancer and antimicrobial activities.

Anticancer Activity: Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the concentration at which a compound inhibits cancer cell growth. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against various CA isoforms can be determined using a stopped-flow CO₂ hydrase assay.

Experimental Protocol: Stopped-Flow Carbonic Anhydrase Inhibition Assay

  • Enzyme and Inhibitor Preparation: Prepare solutions of the purified CA isozymes and the test compounds in a suitable buffer (e.g., Tris-HCl).

  • Assay Procedure: The assay is performed using a stopped-flow instrument. The enzyme-catalyzed hydration of CO₂ is monitored by the change in pH using a colorimetric indicator.

  • Data Acquisition: The initial rates of the enzymatic reaction are measured in the presence and absence of the inhibitor at various concentrations.

  • Data Analysis: The inhibition constants (Kᵢ) are determined by fitting the data to the appropriate inhibition model.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37 °C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable and strategically designed building block for the development of novel therapeutic agents. Its true potential is realized through its derivatization, particularly via "click chemistry," which allows for the rapid generation of diverse libraries of triazole-containing sulfonamides. These derivatives have demonstrated significant promise as anticancer agents through the selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII. Furthermore, the inherent antimicrobial properties of the sulfonamide core suggest that novel derivatives could be developed to combat drug-resistant pathogens.

Future research in this area should focus on several key aspects:

  • Expansion of Chemical Diversity: Synthesizing and screening a wider range of triazole derivatives with diverse substituents to further explore the structure-activity relationship and optimize potency and selectivity.

  • In-depth Mechanistic Studies: Elucidating the precise molecular interactions between the most potent inhibitors and their target enzymes through techniques such as X-ray crystallography.

  • In Vivo Evaluation: Progressing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Exploration of Other Therapeutic Areas: Investigating the potential of these derivatives in other disease areas where sulfonamides have shown utility, such as anti-inflammatory and antiviral applications.

References

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative. (2017). Trade Science Inc.[Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2023). MDPI. [Link]

  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. (2021). PMC. [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). Vilnius University. [Link]

  • New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a][3][4][9]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. (2025). PubMed. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). PMC. [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). Nature. [Link]

  • A rationale for the activity profile of benzenesulfonamide derivatives as cyclooxygenase (COX) inhibitors. (2010). PubMed. [Link]

  • Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. (2021). MDPI. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2023). PMC. [Link]

  • Anticancer activity (IC 50 ) of selected compounds 4 and 13 and... (n.d.). ResearchGate. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2017). PubMed. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2023). MDPI. [Link]

  • Design route of benzenesulfonamide-based targets bearing azido group in... (n.d.). ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. (2022). PMC. [Link]

  • Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. (n.d.). PMC. [Link]

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). PMC. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). MDPI. [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (n.d.). Longdom Publishing. [Link]

  • Antimicrobial Activity in MIC (μM) of Compounds 9a−i. (n.d.). ResearchGate. [Link]

  • Antibacterial activity (MIC mg mL −1 ) of compounds f. (n.d.). ResearchGate. [Link]

  • 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. (2022). FLORE. [Link]

  • (PDF) Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. (2022). ResearchGate. [Link]

  • Bactericidal activity of compound 7 at its MIC, 2 × MIC, and 4 × MIC... (n.d.). ResearchGate. [Link]

  • 5-Benzylidene-4-oxazolidinones potently inhibit biofilm formation in Methicillin-resistant Staphylococcus aureus. (n.d.). PMC. [Link]

Sources

An In-depth Technical Guide on the Role of 4-Azidomethyl-benzenesulfonamide in Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Carbonic Anhydrases and the Prominence of Sulfonamide Inhibitors

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes.[1][2][3][4] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for everything from respiration and pH homeostasis to electrolyte secretion and biosynthesis.[1][4] In humans, there are 15 known CA isoforms, each with distinct tissue expression patterns, subcellular localizations, and kinetic properties.[2][5] The ubiquitous nature and varied roles of these isoforms mean that their dysregulation is implicated in a wide range of pathologies, including glaucoma, epilepsy, edema, and various cancers.[5][6][7][8]

The therapeutic potential of modulating CA activity has led to extensive research into inhibitors of these enzymes. Among the various classes of inhibitors, primary benzenesulfonamides are the most thoroughly investigated and clinically successful.[5][9] The foundational mechanism of their inhibitory action lies in the ability of the deprotonated sulfonamide moiety (-SO₂NH⁻) to bind to the catalytic Zn²⁺ ion within the enzyme's active site, effectively blocking its catalytic function.[10][11][12] This guide focuses on a specialized benzenesulfonamide derivative, 4-azidomethyl-benzenesulfonamide, a powerful bifunctional molecule that serves not only as a potent inhibitor but also as a sophisticated tool for elucidating the intricacies of enzyme-inhibitor interactions.

This compound: A Dual-Function Molecular Probe

This compound (C₇H₈N₄O₂S) is a benzenesulfonamide derivative distinguished by the presence of an azidomethyl group (-CH₂N₃) at the para position of the phenyl ring. This structural feature endows the molecule with a dual functionality that makes it an invaluable asset in chemical biology and drug development.

1. Carbonic Anhydrase Inhibition: The core of the molecule is the benzenesulfonamide pharmacophore. This group is responsible for the reversible inhibition of carbonic anhydrase. Like other primary sulfonamides, it coordinates with the active site zinc ion, displacing a water molecule or hydroxide ion and thereby halting the catalytic cycle.[11][12] The substituents on the benzene ring can further interact with hydrophobic and hydrophilic pockets within the active site, influencing the inhibitor's affinity and isoform selectivity.[5]

2. Photoaffinity Labeling: The azidomethyl group serves as a photoactivatable crosslinking agent. Aryl azides are photolabile and, upon irradiation with UV light, they release nitrogen gas (N₂) to form a highly reactive nitrene intermediate.[13][14][15] This nitrene can then rapidly and non-selectively insert into nearby C-H, N-H, or O-H bonds, forming a stable, covalent linkage with amino acid residues in the immediate vicinity of the inhibitor's binding site.[13][14] This process, known as photoaffinity labeling (PAL), effectively "freezes" the non-covalent drug-target interaction, allowing for precise identification of the binding pocket.[14]

The combination of these two functions in a single molecule allows researchers to first confirm inhibitory activity and then, in a subsequent step, permanently tag the enzyme's active site for detailed structural analysis.

Mechanism of Action: Inhibition and Covalent Labeling

The interaction of this compound with carbonic anhydrase can be conceptualized as a two-stage process.

cluster_0 Stage 1: Reversible Inhibition cluster_1 Stage 2: Photoactivated Covalent Labeling Inhibitor This compound Complex Reversible CA-Inhibitor Complex Inhibitor->Complex Binding to Active Site CA Carbonic Anhydrase (CA) CA->Complex Complex->Inhibitor Dissociation UV UV Light (hν) Nitrene Reactive Nitrene Intermediate Complex->Nitrene -N₂ UV->Complex Activation of Azide Covalent_Complex Covalently Labeled CA Nitrene->Covalent_Complex Covalent Bond Formation (Crosslinking)

Caption: Dual-function mechanism of this compound.

Synthesis and Chemical Properties

The synthesis of this compound and related compounds can be achieved through established organic chemistry routes. A common strategy involves the nucleophilic substitution of a suitable leaving group with an azide salt.

General Synthetic Protocol: Azide Introduction

A plausible and efficient route starts from 4-(bromomethyl)benzenesulfonamide.

  • Starting Material: 4-(bromomethyl)benzenesulfonamide (1 eq.).

  • Azide Source: Sodium azide (NaN₃) (typically 1.1-1.5 eq.).

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Reaction: The starting material is dissolved in the solvent, followed by the addition of sodium azide. The mixture is stirred, often at a slightly elevated temperature (e.g., 50-80°C), for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: The reaction mixture is cooled, and the product is typically precipitated by adding water. The solid product is collected by filtration, washed with water to remove inorganic salts, and dried.

  • Purification: If necessary, the crude product can be purified by recrystallization or column chromatography.

This method leverages the good leaving group ability of the bromide and the strong nucleophilicity of the azide ion to achieve a high-yield conversion.

Experimental Protocols for Assessing Carbonic Anhydrase Inhibition

The inhibitory potency of this compound against various CA isoforms is quantified by determining its inhibition constant (Kᵢ). This is typically achieved through kinetic assays that measure the enzyme's catalytic activity in the presence of varying concentrations of the inhibitor.

Protocol 1: Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method as it measures the enzyme's native physiological reaction.[16] The assay monitors the pH change resulting from the proton produced during CO₂ hydration.

Materials:

  • Recombinant human carbonic anhydrase (hCA) isoforms.

  • CO₂-saturated water.

  • Assay Buffer: A low-buffering capacity buffer (e.g., 10 mM HEPES-Tris, pH 7.5) containing a pH indicator (e.g., phenol red).

  • This compound stock solution in DMSO.

  • Stopped-flow spectrophotometer.

Methodology:

  • Reagent Preparation: Prepare solutions of the hCA enzyme and various concentrations of the inhibitor in the assay buffer.

  • Instrument Setup: Equilibrate the stopped-flow instrument to a constant temperature (typically 25°C).

  • Reaction Initiation: Rapidly mix the enzyme/inhibitor solution from one syringe with the CO₂-saturated water from another syringe.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time (e.g., at 557 nm for phenol red) as the pH drops due to proton formation.

  • Data Analysis: The initial rates of the enzymatic reaction are calculated from the linear portion of the kinetic curves.

  • Kᵢ Determination: Inhibition constants (Kᵢ) are calculated by fitting the initial rate data at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.

Protocol 2: p-Nitrophenyl Acetate (pNPA) Esterase Assay

This is a simpler, colorimetric assay that measures the esterase activity of CA, which is often used for high-throughput screening.[4][17][18]

Materials:

  • Recombinant hCA isoforms.

  • Assay Buffer: (e.g., 50 mM Tris-SO₄, pH 7.4).[17]

  • Substrate Solution: p-nitrophenyl acetate (pNPA) dissolved in acetonitrile or DMSO and diluted in assay buffer.[17]

  • Inhibitor stock solution in DMSO.

  • 96-well microplate and a plate reader.

Methodology:

  • Plate Setup: In a 96-well plate, add assay buffer, the hCA enzyme solution, and varying concentrations of the inhibitor.[17] Include controls for no enzyme (blank) and no inhibitor (enzyme control).[17]

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add the pNPA substrate solution to all wells to start the reaction.[17]

  • Measurement: Immediately begin monitoring the increase in absorbance at 400-405 nm, which corresponds to the formation of the yellow p-nitrophenolate product.[17]

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each well.

  • IC₅₀/Kᵢ Determination: The concentration of inhibitor that causes 50% inhibition (IC₅₀) is determined by plotting the percentage of inhibition versus the inhibitor concentration. The IC₅₀ value can be converted to a Kᵢ value using the Cheng-Prusoff equation.

cluster_workflow Workflow: pNPA Esterase Assay for CA Inhibition prep Prepare Reagents (Enzyme, Inhibitor, pNPA) plate Plate Setup in 96-well Format (Buffer, Enzyme, Inhibitor) prep->plate incubate Pre-incubate (10 min, RT) plate->incubate add_sub Initiate Reaction (Add pNPA Substrate) incubate->add_sub measure Monitor Absorbance Increase (400 nm) add_sub->measure analyze Calculate Reaction Rates (ΔAbs/min) measure->analyze determine Determine IC₅₀ / Kᵢ Values analyze->determine

Caption: Workflow for the pNPA esterase inhibition assay.

Inhibitory Potency Data

The inhibitory potency of benzenesulfonamides can vary significantly across different CA isoforms. While specific data for this compound is not broadly published in comparative tables, related azido-substituted sulfonamides have been synthesized and evaluated, showing potent inhibition, particularly against tumor-associated isoforms like CA IX and XII.[19][20] For context, data for a standard inhibitor, Acetazolamide (AAZ), and a representative azido-sulfonamide derivative are presented below.

InhibitorhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (AAZ)25012.1255.7
Azido-Sulfonamide Conjugates41.5 - 150030.1 - 7551.5 - 38.90.8 - 12.4

Data is representative and compiled from various studies on benzenesulfonamide inhibitors.[3][19][20]

Photoaffinity Labeling Protocol

This protocol outlines the steps to covalently label carbonic anhydrase using this compound to identify its binding site.

Methodology:

  • Binding: Incubate the target protein (e.g., hCA II) with an appropriate concentration of this compound in a suitable buffer. The incubation is typically performed in the dark to prevent premature activation of the azide group.[13]

  • UV Irradiation: Expose the protein-inhibitor complex to UV light (typically around 300-365 nm) for a defined period.[13] This step activates the azide, forming the reactive nitrene which then crosslinks to the protein.[14]

  • Removal of Unbound Probe: Remove any unbound and unreacted inhibitor through methods like dialysis or size-exclusion chromatography.

  • Proteolytic Digestion: Digest the covalently labeled protein into smaller peptides using a protease such as trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identification of Labeled Peptides: Identify the peptides that have been modified by the inhibitor. The mass of the labeled peptide will be increased by the mass of the inhibitor fragment that remains after N₂ is lost.

  • Mapping the Binding Site: Sequence the modified peptides to pinpoint the exact amino acid residue(s) that were covalently labeled, thereby mapping the inhibitor's binding site on the protein.[14]

cluster_workflow Workflow: Photoaffinity Labeling (PAL) Experiment bind Incubate CA with This compound (in dark) irradiate Irradiate with UV Light (e.g., 365 nm) bind->irradiate remove Remove Unbound Probe (e.g., Dialysis) irradiate->remove digest Proteolytic Digestion (e.g., Trypsin) remove->digest analyze LC-MS/MS Analysis digest->analyze identify Identify Mass-Shifted (Labeled) Peptides analyze->identify map_site Map Covalent Attachment Site identify->map_site

Caption: Workflow for a photoaffinity labeling experiment.

Structural Basis of Inhibition: Insights from X-ray Crystallography

X-ray crystallography has been instrumental in visualizing the interactions between sulfonamide inhibitors and the carbonic anhydrase active site.[10] Although a crystal structure of this compound complexed with a CA isoform may not be publicly available, the binding mode can be reliably inferred from the vast number of existing CA-sulfonamide complex structures.[5][10][11][21]

Key Interactions:

  • Zinc Coordination: The deprotonated nitrogen atom of the sulfonamide group coordinates directly to the catalytic Zn²⁺ ion, forming a tetrahedral geometry. This is the primary and most critical interaction for potent inhibition.[10][11][12]

  • Hydrogen Bonding: The sulfonamide oxygens form a crucial hydrogen bond network with the side chain of the highly conserved Thr199 residue, further anchoring the inhibitor in the active site.[11][12]

  • Van der Waals Contacts: The benzene ring of the inhibitor sits within a pocket lined by hydrophobic and hydrophilic residues, including Gln92, Val121, Phe131, Leu198, and Thr200.[5] The "tail" of the inhibitor (in this case, the azidomethyl group) extends towards the entrance of the active site cavity, where it can form additional interactions that determine isoform selectivity.[12]

Conclusion and Future Directions

This compound represents a sophisticated chemical tool that bridges the gap between enzyme kinetics and structural biology. Its benzenesulfonamide core ensures potent and specific inhibition of carbonic anhydrases, while its photoactivatable azidomethyl group allows for the covalent capture of the enzyme-inhibitor complex. This dual functionality enables researchers to not only quantify inhibitory potency but also to precisely map the binding interactions within the active site.

The application of such probes is critical for structure-based drug design. By unequivocally identifying the amino acid residues that constitute the binding pocket, photoaffinity labeling provides a detailed map for designing next-generation inhibitors with enhanced potency and, crucially, improved isoform selectivity. Furthermore, the azide group serves as a versatile chemical handle for "click chemistry," allowing for the rapid synthesis of large libraries of complex sulfonamide derivatives for screening and drug discovery efforts.[19][20][22] The continued use of this compound and similar molecular probes will undoubtedly accelerate the development of novel therapeutics targeting the carbonic anhydrase family.

References
  • Guzel, M., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry, 57(13), 5797-5807. [Link]

  • Vaškevičienė, I., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 24(23), 4358. [Link]

  • Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(8), 3688-3701. [Link]

  • Guzel, M., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. [Link]

  • Kim, C. Y., et al. (2000). Structural analysis of inhibitor binding to human carbonic anhydrase II. Journal of Medicinal Chemistry, 43(13), 2485-2491. [Link]

  • Solly, B., et al. (2023). The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. ChemRxiv. [Link]

  • Ilies, M., et al. (2006). Examination of two independent kinetic assays for determining the inhibition of carbonic anhydrases I and II: structure-activity comparison of sulfamates and sulfamides. Journal of Medicinal Chemistry, 49(16), 4880-4887. [Link]

  • Nocentini, A., et al. (2018). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1438-1448. [Link]

  • Pagnozzi, D., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 434-440. [Link]

  • Hnini, M., et al. (2022). N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide. Molbank, 2022(4), M1468. [Link]

  • Pagnozzi, D., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. [Link]

  • Dirsytė, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7010. [Link]

  • Wu, B., et al. (2011). Azido Push-Pull Fluorogens Photoactivate to Produce Bright Fluorescent Labels. Journal of the American Chemical Society, 133(4), 1149-1155. [Link]

  • Magnusson, R. P., et al. (1984). Photoaffinity labeling with 2-azidoadenosine diphosphate of a tight nucleotide binding site on chloroplast coupling factor 1. Biochemistry, 23(8), 1677-1683. [Link]

  • Domainex. (n.d.). Photoaffinity Labelling. Domainex. [Link]

  • Wikipedia. (n.d.). Photoaffinity labeling. Wikipedia. [Link]

  • Chen, Y.-T., et al. (2019). Kinetic Study of CO2 Hydration by Small-Molecule Catalysts with A Second Coordination Sphere that Mimic the Effect of the Thr-199 Residue of Carbonic Anhydrase. Molecules, 24(19), 3550. [Link]

  • Kose, L. P., et al. (2015). Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 739-744. [Link]

  • Letham, D. S., et al. (2019). The Synthesis of 3H-Labelled 8-Azido-N6-Benzyladenine and Related Compounds for Photoaffinity Labelling of Cytokinin-Binding Proteins. Molecules, 24(2), 336. [Link]

  • Al-Malah, K. I. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 819. [Link]

  • Stanford, B. A., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Grasso, G., et al. (2023). Carbonic Anhydrase Inhibitors. StatPearls. [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Wikipedia. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Medicinal Chemistry, 14(7), 1333-1350. [Link]

  • ResearchGate. (n.d.). Design route of benzenesulfonamide-based targets bearing azido group in... ResearchGate. [Link]

  • Ito, Y., et al. (2017). Design, synthesis, and pharmacological evaluation of 4-azolyl-benzamide derivatives as novel GPR52 agonists. Bioorganic & Medicinal Chemistry, 25(12), 3169-3180. [Link]

  • Yurttaş, L., et al. (2017). Synthesis and molecular docking studies of some 4-phthalimidobenzenesulfonamide derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 25(24), 6648-6656. [Link]

  • Al-Janabi, H. H. R., et al. (2023). Targeting the Carbonic Anhydrase Enzyme with Synthesized Benzenesulfonamide Derivatives: Inhibiting Tumor Growth. ResearchGate. [Link]

  • Alafeefy, A. M., et al. (2016). PET Imaging of Carbonic Anhydrase IX Expression of HT-29 Tumor Xenograft Mice with (68)Ga-Labeled Benzenesulfonamides. Molecular Pharmaceutics, 13(3), 947-956. [Link]

  • Monti, S. M., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1699-1705. [Link]

Sources

Aliphatic vs. Aromatic Azide and Sulfonamide Linkers: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of modern therapeutics, particularly in the design of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other targeted drug delivery systems, the linker connecting the targeting moiety to the payload is a critical determinant of success. Its chemical nature dictates the stability, solubility, and pharmacokinetic profile of the entire construct, ultimately influencing both efficacy and toxicity. Among the diverse repertoire of available linkers, those featuring azide and sulfonamide functionalities are of paramount importance. This guide provides an in-depth technical analysis of aliphatic and aromatic variants of these linkers, offering field-proven insights to guide researchers in their selection and application.

The Azide Linker: A Gateway to Bioorthogonal Chemistry

The azide functional group has become a cornerstone of bioconjugation, primarily due to its participation in the highly efficient and selective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click chemistry" reaction.[1][2] This reaction forms a stable triazole ring, serving as a robust connection between the payload and the targeting vehicle.[1] The choice between an aliphatic and an aromatic azide linker, however, can significantly impact the overall properties of the conjugate.

Chemical and Physical Properties: A Comparative Analysis

The fundamental difference between aliphatic and aromatic azides lies in the electronic environment of the azide group. In aromatic azides, the azide is directly attached to an aromatic ring, leading to resonance delocalization of electrons. This has profound effects on the linker's reactivity, stability, and physical properties.

PropertyAliphatic AzideAromatic AzideRationale and Implications
Reactivity in CuAAC Generally higherGenerally lowerThe electron-donating nature of alkyl groups in aliphatic azides increases the nucleophilicity of the terminal nitrogen, accelerating the cycloaddition reaction. Aromatic rings are electron-withdrawing, which can decrease the reaction rate.[2] This is a key consideration for bioconjugation reactions where mild conditions and rapid kinetics are desirable.
Stability Generally more stableGenerally less stableAromatic azides are more prone to decomposition, especially when heated or exposed to light, due to the potential for nitrene formation.[3] The stability of organic azides is also influenced by the carbon-to-nitrogen ratio, with a higher ratio indicating greater stability.
Hydrophobicity (logP) Variable, can be tuned with PEG chainsGenerally more hydrophobicThe presence of the aromatic ring significantly increases the hydrophobicity of the linker. This can impact the solubility and aggregation propensity of the final conjugate.[4]
Flexibility More flexibleMore rigidThe linear nature of alkyl chains in aliphatic linkers imparts greater conformational flexibility. The rigid structure of aromatic linkers can influence the spatial orientation of the payload relative to the targeting moiety.
Synthesis of Azide Linkers: Representative Protocols

The synthesis of azide linkers is well-established, with reliable methods for both aliphatic and aromatic variants.

Protocol 1: Synthesis of an Aromatic Azide Linker (4-Azidobenzoic Acid)

This protocol describes the synthesis of 4-azidobenzoic acid, a common building block for aromatic azide linkers.[5][6]

Materials:

  • 4-Aminobenzoic acid

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Water

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 4-aminobenzoic acid in water and add concentrated HCl dropwise with vigorous stirring.

  • Cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add a solution of NaNO₂ in water via a dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C.

  • In a separate flask, dissolve NaN₃ in water.

  • Slowly add the NaN₃ solution to the diazotized mixture, ensuring vigorous stirring to manage foam formation.

  • Remove the cooling bath and continue stirring for 90 minutes at room temperature.

  • Add water and ethyl acetate to the reaction mixture and transfer to a separatory funnel.

  • Separate the phases and extract the aqueous phase twice with ethyl acetate.

  • Combine the organic phases and wash with 1 N NaOH.

  • Acidify the aqueous phase with 1 N HCl, which will precipitate a yellow solid.

  • Add ethyl acetate in portions to dissolve the precipitate.

  • Separate the organic phase, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-azidobenzoic acid as a yellow solid.

G cluster_reactants Reactants cluster_product Product A 4-Aminobenzoic Acid B 1. HCl, NaNO2, 0°C 2. NaN3 A->B Diazotization & Azidation C 4-Azidobenzoic Acid B->C Formation

Synthesis of 4-Azidobenzoic Acid.

Protocol 2: Synthesis of an Aliphatic Azide Linker (11-Azido-3,6,9-trioxaundecan-1-amine)

This protocol outlines the synthesis of a common PEG-based aliphatic azide linker.[7]

Materials:

  • 1-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)-1H-imidazole-1-carboxamide (or other suitable starting material with a terminal amine and a leaving group precursor)

  • Hydrazine monohydrate

  • Ethanol

  • Reagents for subsequent conversion of a functional group to an azide (e.g., via mesylation and substitution with NaN₃)

Procedure:

  • The synthesis often starts from a commercially available PEG derivative with a terminal amine and another functional group that can be converted to an azide. A common strategy involves the use of a starting material with a terminal phthalimide-protected amine and a terminal hydroxyl group.

  • The hydroxyl group is typically converted to a good leaving group, such as a mesylate or tosylate, by reaction with the corresponding sulfonyl chloride in the presence of a base.

  • The leaving group is then displaced by an azide using sodium azide in a suitable solvent like DMF.

  • Finally, the phthalimide protecting group is removed by treatment with hydrazine monohydrate in ethanol to liberate the terminal amine.

  • The final product is purified by column chromatography.

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Product A HO-(PEG)-NH-Phth B 1. MsCl, Et3N 2. NaN3, DMF A->B Azidation C Hydrazine, EtOH B->C Deprotection D N3-(PEG)-NH2 C->D Formation G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A Aromatic Amine C Catalyst, K2CO3, PEG, 80°C A->C B p-Chlorobenzenesulfonyl Chloride B->C D Aromatic Sulfonamide C->D Sulfonamide Formation G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A Primary Sulfonamide C NaI, Sodium Percarbonate A->C B Aliphatic Aldehyde B->C D α-Sulfonamido Acetal C->D Oxidative N-functionalization

Sources

Methodological & Application

click chemistry protocol for 4-Azidomethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 4-Azidomethyl-benzenesulfonamide

Abstract

This technical guide provides a comprehensive protocol and theoretical background for the application of this compound in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. As the premier example of "click chemistry," CuAAC offers a highly efficient, reliable, and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, practical guidance on experimental setup, reaction monitoring, product purification, and troubleshooting. By grounding the protocol in mechanistic understanding, this guide aims to empower users to confidently apply and adapt this powerful conjugation chemistry to their specific molecular targets.

Introduction to CuAAC Click Chemistry

Coined by K. B. Sharpless in 2001, "click chemistry" describes a class of reactions that are modular, high-yielding, wide in scope, and generate only inoffensive byproducts.[1] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the quintessential click reaction. It facilitates the covalent linkage of a terminal alkyne and an azide to form a chemically stable 1,2,3-triazole ring. Compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant proceeds rapidly at room temperature and is highly specific, exclusively producing the 1,4-disubstituted triazole product.[3][4]

The sulfonamide moiety, present in this compound, is a critical pharmacophore in numerous therapeutic agents. The ability to use this molecule as a "click handle" allows for its efficient conjugation to a wide array of alkyne-modified substrates, including small molecules, peptides, polymers, and biomolecules, making it a valuable building block in drug discovery and materials science.[5][6]

The Dinuclear Copper-Catalyzed Mechanism

A robust understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. While early hypotheses suggested a mononuclear catalyst, extensive experimental and computational studies have established that the kinetically dominant pathway involves a dinuclear copper acetylide intermediate.[1][7][8] This mechanism explains the reaction's high efficiency and regioselectivity.

The key steps are:

  • Formation of Copper(I) Acetylide: In the presence of a suitable base or through direct cupration, a terminal alkyne reacts with a Cu(I) source to form a σ-bound copper(I) acetylide.

  • Activation by a Second Copper Ion: A second Cu(I) ion coordinates to the π-system of the copper acetylide. This coordination increases the electrophilicity of the acetylide, priming it for reaction.[7][9]

  • Azide Coordination & Cycloaddition: The terminal nitrogen of the azide coordinates to the first copper center, positioning it for nucleophilic attack on the activated alkyne. This leads to the formation of a six-membered copper metallacycle intermediate.[1]

  • Ring Contraction & Product Formation: The metallacycle undergoes rapid ring contraction to a more stable five-membered triazolyl-copper derivative.

  • Protonolysis: Protonolysis of the copper-triazolide bond releases the final 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalysts, closing the catalytic cycle.[1]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Inputs A R¹-C≡CH + Cu(I) B [Cu-C≡C-R¹] π-Cu Complex A->B + Cu(I) C Six-Membered Copper Metallacycle B->C + R²-N₃ D Copper-Triazolide Intermediate C->D Ring Contraction E 1,4-Triazole Product D->E Protonolysis (H⁺) E->A Regenerates 2 Cu(I) Alkyne Terminal Alkyne (R¹-C≡CH) Alkyne->A Azide 4-Azidomethyl- benzenesulfonamide (R²-N₃) Azide->B Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Monitoring & Workup prep_azide Prepare Azide Stock Solution mix_substrates Combine Azide, Alkyne, & Solvent prep_azide->mix_substrates prep_alkyne Prepare Alkyne Stock Solution prep_alkyne->mix_substrates prep_catalyst Prepare CuSO₄, Ligand, & NaAscorbate Solutions premix_cat Premix CuSO₄ & Ligand prep_catalyst->premix_cat add_cat Add Catalyst Premix to Substrates mix_substrates->add_cat premix_cat->add_cat initiate Initiate with Fresh Sodium Ascorbate add_cat->initiate incubate Incubate at RT (1-4 hours) initiate->incubate monitor Monitor by TLC / LC-MS incubate->monitor workup Aqueous Workup (Extraction) monitor->workup purify Purify by Column Chromatography or Crystallization workup->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: A typical experimental workflow for the CuAAC reaction.
Reaction Monitoring
  • Thin-Layer Chromatography (TLC): Spot the reaction mixture against the starting materials on a silica plate. The disappearance of the limiting reagent and the appearance of a new, more polar spot (the triazole product) indicates reaction progress.

  • Infrared (IR) Spectroscopy: The azide group has a very strong, sharp absorbance at ~2100 cm⁻¹. The disappearance of this peak is a definitive indicator of reaction completion. [10]* LC-MS: Provides the most accurate monitoring by tracking the consumption of reactants and the formation of the product, confirmed by its mass-to-charge ratio.

Workup and Purification
  • Quench & Dilute: Dilute the reaction mixture with 1 mL of deionized water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 2 mL). The sulfonamide-triazole product is expected to be organic-soluble.

  • Wash & Dry: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate: Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by crystallization to yield the pure 1,4-disubstituted triazole. [11][12]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion Oxidized/Degraded Sodium Ascorbate: The solution was not prepared fresh.Always use a freshly prepared solution of sodium ascorbate.
Inactive Copper Catalyst: Cu(I) oxidized to Cu(II) due to insufficient ascorbate or excess oxygen.Degas the solvent by sparging with nitrogen or argon before adding reagents. Increase the equivalents of sodium ascorbate to 1.5-2.0.
Poor Substrate Solubility: Reactants are not fully dissolved in the chosen solvent system.Add a co-solvent like DMSO or THF to improve solubility. Gentle heating may also help.
Multiple Byproducts Alkyne Homocoupling (Glaser Coupling): An oxidative side reaction common in the absence of sufficient reducing agent or ligand.Ensure an excess of sodium ascorbate is present. [2]Ensure a 1:1 or greater ligand-to-copper ratio.
Substrate Degradation: One of the starting materials is unstable under the reaction conditions.Confirm the stability of your alkyne. Some alkynes can be sensitive to reaction conditions. [4]Run the reaction at a lower temperature.
Difficulty in Purification Residual Copper: Copper salts can complicate purification and NMR analysis.After extraction, wash the organic layer with a dilute aqueous solution of EDTA or ammonia to chelate and remove residual copper.

References

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society, 127(1), 210-216. [Link]

  • Powers, A. R., Ghiviriga, I., Abboud, K. A., & Veige, A. S. (2015). Au-iClick mirrors the mechanism of copper catalyzed azide–alkyne cycloaddition (CuAAC). Dalton Transactions, 44(35), 15491-15499. [Link]

  • Cantillo, D., & Kappe, C. O. (2017). The CuAAC reaction: a powerful tool for the synthesis of 1,2,3-triazoles. ACS Catalysis, 7(4), 2596-2600. [Link]

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Rodionov, V. O., Presolski, S. I., Gardinier, S., Lim, Y. H., & Finn, M. G. (2007). Benzimidazole- and pyridine-substituted tripodal ligands for accelerating copper(I)-catalyzed azide−alkyne cycloaddition. Journal of the American Chemical Society, 129(42), 12696-12704. [Link]

  • ResearchGate. (n.d.). Most used CuAAC reaction ligands. Scientific Diagram. [Link]

  • SigutLabs. (2024). Reagent of the month – Polytriazole ligands for the copper catalysed alkyne–azide cycloaddition (CuAAC). SigutLabs Blog. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Lee, J., Jang, H., & Lee, Y. (2023). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). ACS Measurement Science Au, 3(1), 77-85. [Link]

  • Martinez, A., et al. (2019). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. International Journal of Electrochemical Science, 14, 466-474. [Link]

  • Amgoth, C., & Rawal, R. K. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(12), 6934-6983. [Link]

  • Sun, N., & Wu, P. (2018). Mechanistic Insights into Cu(I)-Catalyzed Azide-Alkyne "Click" Cycloaddition Monitored by Real Time Infrared Spectroscopy. Request PDF on ResearchGate. [Link]

  • El Oualti, S., et al. (2022). N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide. Molbank, 2022(3), M1459. [Link]

  • Lee, J., Jang, H., & Lee, Y. (2023). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). ACS Measurement Science Au. [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Pharmaceutical Research, 25(12), 2747-2757. [Link]

  • Smith, C. R., et al. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]

  • Gomaa, A. M., et al. (2021). Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 597-610. [Link]

  • Martinez, A., et al. (2020). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Molecules, 25(22), 5364. [Link]

  • Pharmaffiliates. (n.d.). 4-Azidobenzenesulfonamide. Product Page. [Link]

  • Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(10), 1645-1649. [Link]

  • Tüzün, B., et al. (2018). Synthesis and molecular docking studies of some 4-phthalimidobenzenesulfonamide derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors. Journal of the Serbian Chemical Society, 83(1), 1-13. [Link]

Sources

Synthesis of Triazole-Sulfonamide Carbonic Anhydrase Inhibitors: An Application Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting a Ubiquitous Enzyme with Precision

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes crucial for a myriad of physiological processes.[1][2][3][4] They catalyze the simple but vital reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3][4] This fundamental reaction is integral to pH regulation, CO2 transport, electrolyte secretion, and bone metabolism, among other functions.[2] In humans, there are 15 known α-class CA isoforms, each with distinct tissue distribution and subcellular localization.[2] The differential expression and roles of these isoforms in health and disease have established them as significant therapeutic targets. For instance, inhibitors of specific CA isoforms are used in the treatment of glaucoma, epilepsy, and have emerged as promising agents in anticancer therapy due to the overexpression of certain isoforms like CA IX and XII in hypoxic tumors.[5][6][7][8][9]

The sulfonamide group (SO₂NH₂) is a cornerstone pharmacophore for CA inhibitors, acting as a potent zinc-binding group that anchors to the Zn²⁺ ion in the enzyme's active site.[7][10] However, achieving isoform selectivity is a major challenge in the development of CA inhibitors to minimize off-target effects.[7] The "tail approach" has been a highly successful strategy to address this, where a variable "tail" is attached to the sulfonamide core to interact with residues in and around the active site, thereby conferring selectivity.[5][7][11]

This guide provides a detailed overview and experimental protocols for the synthesis of a prominent class of CA inhibitors: triazole-sulfonamides. The 1,2,3-triazole ring, often introduced via the highly efficient and versatile copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," serves as a stable and effective linker between the sulfonamide anchor and a diverse range of "tail" moieties.[10][11][12] This "click-tail" approach allows for the rapid generation of extensive libraries of inhibitors for structure-activity relationship (SAR) studies and lead optimization.[5][11]

The "Click-Tail" Approach: A Modular Strategy for Inhibitor Design

The synthesis of triazole-sulfonamide CA inhibitors is a modular process that hinges on the "click" reaction between two key building blocks: a sulfonamide-containing azide and a terminal alkyne bearing the desired "tail." This strategy offers significant advantages in drug discovery, including high yields, mild reaction conditions, and a broad tolerance of functional groups.[12][13]

The general synthetic workflow can be visualized as follows:

G cluster_0 Precursor Synthesis cluster_1 Tail Synthesis cluster_2 Click Chemistry Coupling A Substituted Benzene C Benzenesulfonyl Chloride A->C Chlorosulfonation B Chlorosulfonic Acid B->C E Benzenesulfonamide C->E Amination D Ammonia/Amine D->E G Azido-Benzenesulfonamide E->G Azidation F Sodium Azide F->G J Triazole-Sulfonamide CA Inhibitor G->J Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) H Diverse Starting Materials I Terminal Alkyne Tail H->I Multi-step Synthesis I->J

Figure 1: General workflow for the synthesis of triazole-sulfonamide carbonic anhydrase inhibitors.

Experimental Protocols

This section provides detailed, step-by-step protocols for the key stages in the synthesis of triazole-sulfonamide CA inhibitors.

Protocol 1: Synthesis of 4-Azidobenzenesulfonamide

This protocol details the synthesis of the key azide-functionalized benzenesulfonamide precursor.

Materials:

  • 4-Aminobenzenesulfonamide (Sulfanilamide)

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Sodium acetate

  • Deionized water

  • Ice

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

Procedure:

  • Diazotization:

    • In a 250 mL beaker, dissolve 10.0 g of 4-aminobenzenesulfonamide in a mixture of 25 mL of concentrated HCl and 50 mL of deionized water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a solution of 4.5 g of sodium nitrite in 20 mL of cold deionized water dropwise to the cooled sulfonamide solution. Maintain the temperature below 5 °C throughout the addition.

    • Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath.

  • Azidation:

    • In a separate 500 mL beaker, dissolve 20 g of sodium acetate in 100 mL of deionized water.

    • To this sodium acetate solution, add the freshly prepared diazonium salt solution slowly with vigorous stirring.

    • In a fume hood, carefully add a solution of 5.0 g of sodium azide in 20 mL of deionized water to the reaction mixture. Nitrogen gas will be evolved.

    • Stir the mixture at room temperature for 1-2 hours. A precipitate of 4-azidobenzenesulfonamide will form.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with cold deionized water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-azidobenzenesulfonamide.

    • Dry the product under vacuum.

Characterization: The structure of the synthesized 4-azidobenzenesulfonamide should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to couple the azido-benzenesulfonamide with a terminal alkyne.

Materials:

  • 4-Azidobenzenesulfonamide (from Protocol 1)

  • Terminal alkyne (1.0-1.2 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (10-20 mol%)

  • Solvent system (e.g., t-butanol/water 1:1, DMF, or DMSO)

  • Reaction vial or flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup:

    • In a reaction vial, dissolve 4-azidobenzenesulfonamide (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent system.[14]

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

    • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.

  • Catalyst Addition:

    • To the solution of the azide and alkyne, add the copper(II) sulfate solution.[14]

    • Then, add the sodium ascorbate solution to the reaction mixture.[14] The sodium ascorbate will reduce the Cu(II) to the active Cu(I) catalyst in situ.[12][13]

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours to 24 hours.[14]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure triazole-sulfonamide inhibitor.

Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and, if possible, single-crystal X-ray diffraction to confirm the 1,4-disubstituted triazole regioisomer.[7]

Structure-Activity Relationship (SAR) and Data Presentation

The "click-tail" approach is exceptionally well-suited for generating libraries of compounds to explore SAR. By varying the structure of the terminal alkyne, researchers can probe the effects of different substituents on the inhibitory potency and isoform selectivity.

Table 1: Inhibitory Activity of Exemplary Triazole-Sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

Compound IDTail MoietyhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (Standard) -25012255.7
Inhibitor A Phenyl50.86.530.865.3
Inhibitor B 4-Fluorophenyl76.28.945.188.4
Inhibitor C Pyridin-3-yl966.8760.0815.9957.5
Inhibitor D Indolylchalcone18.8>100010010
Inhibitor E Pyrimidine>1000015.62.90.82

Note: The data presented in this table is a compilation of representative values from various sources to illustrate the range of activities and is not from a single study. Actual values will vary depending on the specific molecular structure and assay conditions.[8][11][15]

The data clearly demonstrates how modifications to the "tail" moiety can significantly impact both the potency and the selectivity profile of the inhibitors. For instance, the introduction of a pyrimidine tail in Inhibitor E leads to potent and selective inhibition of the tumor-associated isoforms hCA IX and hCA XII.[8]

In Vitro Carbonic Anhydrase Inhibition Assay

To evaluate the inhibitory potency of the newly synthesized compounds, a reliable in vitro assay is essential. A common method is the stopped-flow CO₂ hydrase assay. However, a more accessible colorimetric assay based on the esterase activity of CA is also widely used.[16][17]

Protocol 3: Colorimetric Carbonic Anhydrase Inhibition Assay

This protocol is based on the hydrolysis of p-nitrophenyl acetate (pNPA) by carbonic anhydrase, which produces the yellow-colored p-nitrophenolate anion, monitored spectrophotometrically.[16]

Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Assay buffer (e.g., 50 mM Tris-SO₄, pH 7.4)[16]

  • p-Nitrophenyl acetate (pNPA) substrate solution (3 mM in acetonitrile/assay buffer)[16]

  • Synthesized triazole-sulfonamide inhibitors

  • Reference inhibitor (e.g., Acetazolamide)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400-405 nm

Procedure:

  • Plate Setup:

    • Blank wells: Assay buffer only.[16]

    • Enzyme control wells (No inhibitor): Assay buffer + hCA enzyme solution.[16]

    • Inhibitor wells: Assay buffer + hCA enzyme solution + test compound at various concentrations.[16]

    • Solvent control wells: Assay buffer + hCA enzyme solution + solvent used for compounds (e.g., DMSO).

  • Assay Execution:

    • Add the appropriate components to the wells of the 96-well plate as per the setup above.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[17][18]

    • Initiate the reaction by adding the pNPA substrate solution to all wells.[16]

    • Immediately place the plate in the microplate reader and measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 10-30 minutes) at room temperature.[17][18]

  • Data Analysis:

    • For each well, determine the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Kₘ) are known.

The following diagram illustrates the principle of the colorimetric CA inhibition assay:

G cluster_0 Enzymatic Reaction cluster_1 Inhibition A Carbonic Anhydrase (CA) C p-Nitrophenol (Yellow) A->C Hydrolysis E Inhibited CA-Inhibitor Complex A->E Binding B p-Nitrophenyl Acetate (pNPA) (Colorless) B->C D Triazole-Sulfonamide Inhibitor D->E F No Reaction E->F

Figure 2: Principle of the colorimetric carbonic anhydrase inhibition assay.

Conclusion and Future Directions

The synthesis of triazole-sulfonamide carbonic anhydrase inhibitors via the "click-tail" approach represents a powerful and versatile strategy in modern medicinal chemistry.[11] This methodology allows for the efficient creation of large and diverse compound libraries, facilitating the exploration of structure-activity relationships and the optimization of inhibitor potency and isoform selectivity. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to design, synthesize, and evaluate novel CA inhibitors for a range of therapeutic applications, from established indications like glaucoma to emerging areas such as oncology.[6][7] Future efforts in this field will likely focus on the development of inhibitors with even greater isoform selectivity, as well as the exploration of novel "tail" moieties that can impart desirable pharmacokinetic and pharmacodynamic properties.

References

  • Characterization of Carbonic Anhydrase In Vivo Using Magnetic Resonance Spectroscopy. International Journal of Molecular Sciences. Available from: [Link]

  • Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors. Drug Development Research. Available from: [Link]

  • Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR. ACS Chemical Biology. Available from: [Link]

  • A novel class of carbonic anhydrase inhibitors: glycoconjugate benzene sulfonamides prepared by "click-tailing". University of Wollongong Research Repository. Available from: [Link]

  • Characterization of Carbonic Anhydrase In Vivo Using Magnetic Resonance Spectroscopy. National Institutes of Health. Available from: [Link]

  • Characterization of Carbonic Anhydrase In Vivo Using Magnetic Resonance Spectroscopy. MDPI. Available from: [Link]

  • Triazole Benzene Sulfonamides as Leads for Human Carbonic Anhydrase IX Inhibition: Updates on Research Progress. Der Pharma Chemica. Available from: [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Available from: [Link]

  • Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. Bioorganic Chemistry. Available from: [Link]

  • Novel triazole-sulfonamide bearing pyrimidine moieties with carbonic anhydrase inhibitory action: Design, synthesis, computational and enzyme inhibition studies. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. RSC Publishing. Available from: [Link]

  • Design and synthesis of chromene-1,2,3-triazole benzene sulfonamide hybrids as potent carbonic anhydrase-IX inhibitors against prostate cancer. RSC Advances. Available from: [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. Available from: [Link]

  • Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. ACS Omega. Available from: [Link]

  • 4-dodecylbenzenesulfonyl azides. Organic Syntheses. Available from: [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. ACS Sensors. Available from: [Link]

  • Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. ACS Publications. Available from: [Link]

  • NMR studies of carbonic anhydrase-4-fluorobenzenesulfonamide complexes. Biochemistry. Available from: [Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity. RSC Publishing. Available from: [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Available from: [Link]

  • Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. ResearchGate. Available from: [Link]

Sources

procedure for coupling alkynes with 4-Azidomethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency CuAAC Coupling of 4-Azidomethyl-benzenesulfonamide

Abstract & Scope

This technical guide details the optimized protocol for coupling This compound with terminal alkynes via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This specific azide is a critical pharmacophore in the development of Carbonic Anhydrase (CA) inhibitors and is increasingly utilized as a linker moiety in Fragment-Based Drug Discovery (FBDD) and PROTAC design.

Unlike generic "click" protocols, this guide addresses the specific solubility challenges of the sulfonamide group (


) and provides a self-validating workflow to ensure high yields and safety.

Safety Protocol: Handling Organic Azides

CRITICAL WARNING: Organic azides are potentially explosive. While this compound is stabilized by the aromatic ring, it possesses a Carbon-to-Nitrogen (


) ratio of 1.75 (

vs

), which is below the general safety threshold of 3.0 for stable isolation.
  • No Metal Spatulas: Trace transition metals can catalyze decomposition. Use only Teflon or ceramic tools.

  • Light Protection: Store the azide and reaction mixtures in amber vials; azides are photosensitive.

  • Heat Limit: Never heat the reaction mixture above 60°C. Never distill the azide.

  • Waste: Quench unreacted azides with dilute ammonium chloride or expose to acidic conditions only in controlled waste streams.

Reaction Design & Logic

Solvent System Selection

The primary challenge with benzenesulfonamides is their amphiphilic nature. They are poorly soluble in water but soluble in polar aprotic solvents.[1]

  • Standard System: DMSO/Water (1:1) .

    • Why: DMSO ensures the sulfonamide remains solvated. Water is required for the optimal performance of the sodium ascorbate reducing agent.

  • Alternative:

    
    -BuOH/Water (1:1).[2]
    
    • Why: Use this if the alkyne is highly hydrophobic.

      
      -BuOH lowers surface tension, allowing better mixing of organic reactants with the aqueous catalyst.
      
Catalyst Architecture

We utilize a Ligand-Stabilized Cu(I) system rather than naked copper salts.

  • Copper Source:

    
     (Precursor).
    
  • Reductant: Sodium Ascorbate (Reduces Cu(II)

    
     Cu(I)).[2][3][4]
    
  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (water-soluble analog).[3]

    • Causality: Without a ligand, Cu(I) rapidly disproportionates or oxidizes, leading to reaction stalling and "green" byproducts (oxidative alkyne coupling). The ligand protects the Cu(I) center, accelerating the reaction by a factor of

      
      .
      

Experimental Protocol

Reagent Preparation

Prepare fresh stock solutions. Do not store Ascorbate solution for >4 hours.

ComponentConc.SolventNotes
Azide (Sulfonamide) 200 mMDMSOGentle vortexing required.
Alkyne (Substrate) 200 mMDMSOEnsure complete dissolution.
CuSO

5H

O
100 mMWaterLight blue solution.
TBTA Ligand 50 mMDMSO/tBuOHDissolve in DMSO first if using water-heavy mix.
Sodium Ascorbate 500 mMWaterMust be fresh. Yellowing indicates oxidation.
Step-by-Step Procedure (Small Scale: 0.2 mmol)
  • Reaction Assembly: In a 4 mL glass vial equipped with a magnetic stir bar, add reagents in the following strict order to prevent premature catalyst oxidation:

    • 
       Solvent (DMSO or 
      
      
      
      -BuOH/Water mix).
    • 
       equiv Alkyne (
      
      
      
      ).
    • 
       equiv Azide (
      
      
      
      ). Slight excess ensures alkyne consumption.
    • Vortex to ensure homogeneity.

  • Catalyst Pre-Complexing (The "Master Mix"): In a separate micro-tube, mix:

    • 
      
      
      
      
      stock (
      
      
      ).
    • 
       TBTA stock (
      
      
      
      ).
    • Observation: Solution should turn slightly green/blue.

  • Initiation:

    • Add the Cu-TBTA complex to the main reaction vial.

    • Add

      
      Sodium Ascorbate  (
      
      
      
      ).
    • Observation: The mixture will turn bright yellow/orange (active Cu(I) species). If it turns dark brown/black immediately, oxygen levels are too high—degas solvents next time.

  • Incubation:

    • Cap the vial.[5] Stir at Room Temperature for 2–16 hours.

    • Monitoring: Check via LC-MS or TLC.[6] The sulfonamide azide usually appears at

      
       (Hex/EtOAc 1:1), while the triazole product is much more polar (
      
      
      
      ).
  • Workup (Self-Validating):

    • Scenario A (Precipitation): Often, the triazole product precipitates out of the aqueous mix.

      • Dilute with

        
         water/ice.
        
      • Filter the solid.[7]

      • Wash with

        
         cold water (removes Cu/Ascorbate).
        
      • Wash with

        
        
        
        
        
        (removes unreacted organic traces).
    • Scenario B (Soluble Product):

      • Dilute with

        
         EtOAc.
        
      • Wash with

        
        0.1 M EDTA  or 
        
        
        
        (sat. aq). Critical Step: This removes copper coordination from the sulfonamide nitrogen.
      • Dry over

        
        , concentrate.
        

Mechanism & Workflow Visualization

Figure 1: Catalytic Cycle of CuAAC

Caption: The stepwise mechanism involving the formation of the copper-acetylide intermediate, coordination of the azide, and ring contraction to the triazole.[8]

CuAAC_Mechanism Cu_II Cu(II) Precursor (Inactive) Cu_I Cu(I)-Ligand Complex (Active Catalyst) Cu_II->Cu_I Reduction Asc Sodium Ascorbate Asc->Cu_I Acetylide Cu(I)-Acetylide Intermediate Cu_I->Acetylide + Alkyne - H+ Alkyne Terminal Alkyne Alkyne->Acetylide Metallacycle Cu-Metallacycle (Six-Membered) Acetylide->Metallacycle + Azide (Coordination) Azide 4-Azidomethyl- benzenesulfonamide Azide->Metallacycle Triazole_Cu Cu-Triazole Complex Metallacycle->Triazole_Cu Ring Contraction Triazole_Cu->Cu_I Cycle Repeats Product 1,2,3-Triazole Product Triazole_Cu->Product Protonation Regenerates Catalyst

Figure 2: Experimental Workflow

Caption: Operational sequence for the coupling of sulfonamide azides, emphasizing safety and purification logic.

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup Decision Stock Stock Solutions (DMSO/Water) Mix Pre-complex Cu + TBTA Stock->Mix Combine Add Alkyne + Azide Then Catalyst Mix Mix->Combine Ascorbate Add Ascorbate (Start) Combine->Ascorbate Stir Stir 4-16h Room Temp Ascorbate->Stir Check Precipitate Formed? Stir->Check Filter Filtration & Wash (H2O/Et2O) Check->Filter Yes Extract Extract EtOAc Wash w/ EDTA Check->Extract No

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Reaction stays blue Cu(I) oxidized to Cu(II).Add additional 10 mol% Sodium Ascorbate. Flush headspace with Argon.
Precipitate is green Copper trapped in product.Wash solid with 0.1M EDTA or dilute ammonia solution.
Low Conversion Azide instability or solvent issues.[9][10]Switch to DMSO-only with CuI/DIPEA (anhydrous method) if aqueous method fails, though less preferred for sulfonamides.
Emulsion during workup Sulfonamide acting as surfactant.Add brine (saturated NaCl) and a small amount of MeOH to break the emulsion.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters.

  • Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters. (Reference for safety/stability comparisons of sulfonyl azides).

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions.[2] Science.

Sources

synthesis of 4-Azidomethyl-benzenesulfonamide from 4-chloromethyl-benzenesulfonamide

[1]

Target CAS:1

Abstract & Utility

This document details the synthetic protocol for converting 4-(chloromethyl)benzenesulfonamide to 4-(azidomethyl)benzenesulfonamide .[1] This transformation is a critical intermediate step in the development of Carbonic Anhydrase (CA) inhibitors.[1] The resulting azide serves as a "clickable" warhead, allowing researchers to rapidly generate libraries of sulfonamide derivatives via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for structure-activity relationship (SAR) studies.[1]

Chemical Mechanism ( )

The reaction proceeds via a classic bimolecular nucleophilic substitution (

1

1

Key Mechanistic Insight: The use of a polar aprotic solvent (DMF or DMSO) is critical. These solvents solvate the sodium cation (


1

SN2_MechanismReactant4-(Chloromethyl)benzenesulfonamideTSTransition State[Cl...C...N3]‡Reactant->TS+ NaN3 / DMFReagentSodium Azide(N3- Nucleophile)Reagent->TSProduct4-(Azidomethyl)benzenesulfonamideTS->ProductByproductNaClTS->Byproduct

Figure 1: Reaction pathway showing the concerted displacement of chloride by the azide nucleophile.[1]

Safety Profile: The "Rule of Six"

CRITICAL WARNING: Organic azides are potentially explosive.[1] Before synthesis, we must evaluate the stability of the target molecule using the Rule of Six .[1]

1

For 4-(Azidomethyl)benzenesulfonamide (

  • 
     (Carbon) = 7[1]
    
  • 
     (Oxygen) = 2[1]
    
  • 
     (Nitrogen) = 4 (1 sulfonamide + 3 azide)[1]
    
1

Interpretation: A ratio

energetic1
  • Protocol Restriction: Do not synthesize >1 gram in a single batch without blast shielding.

  • Thermal Limit: Do not heat reaction or workup above 60°C.

  • Isolation: Never distill the product. Isolate via extraction and precipitation only.[1]

  • Tools: Use Teflon or plastic spatulas; avoid metal (potential for metal azide formation).[1]

Materials & Equipment

ComponentGrade/SpecRole
4-(Chloromethyl)benzenesulfonamide >95% PurityStarting Material (Electrophile)
Sodium Azide (

)
Reagent GradeNucleophile (Toxic![1] Handle with care)
DMF (N,N-Dimethylformamide) AnhydrousSolvent (Promotes

)
Ethyl Acetate (EtOAc) ACS GradeExtraction Solvent
Lithium Chloride (LiCl) 5% Aqueous Sol.[1]Wash solution (Removes DMF)
Magnesium Sulfate (

)
AnhydrousDrying Agent

Detailed Experimental Protocol

Step 1: Reaction Setup
  • Preparation: Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.[1]
    
  • Solvation: Add 4-(chloromethyl)benzenesulfonamide (1.0 eq, e.g., 500 mg, 2.43 mmol) to the flask.

  • Solvent Addition: Add anhydrous DMF (5 mL).

    • Note: Concentration should be approx.[1] 0.5 M. Too dilute slows the reaction; too concentrated risks exotherms.

  • Activation: Add Sodium Azide (1.5 eq, 237 mg, 3.65 mmol) in one portion.

    • Caution: Add gently to avoid dusting.[1]

      
       is acutely toxic.[1]
      
Step 2: Reaction Monitoring
  • Conditions: Stir the mixture at Room Temperature (25°C) .

    • Optimization: If no conversion is observed after 2 hours, warm gently to 50°C. Do not exceed 60°C.

  • Time: Typical reaction time is 4 to 16 hours .[1]

  • TLC Check:

    • Mobile Phase: 50% Ethyl Acetate / 50% Hexanes.[1]

    • Visualization: UV (254 nm).[1] The product (

      
      ) will appear slightly more polar (lower 
      
      
      ) or very close to the starting material.[1] The key indicator is the disappearance of the starting chloride.
Step 3: Workup & Purification (The "LiCl Wash" Method)

Why LiCl? DMF is miscible with water but also partitions into organic solvents.[1] Washing with 5% LiCl increases the ionic strength of the aqueous layer, forcing DMF out of the organic layer.

  • Quench: Pour the reaction mixture into 20 mL of ice-cold water.

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • DMF Removal (Critical): Wash the combined organic layers with 5% LiCl solution (

    
     mL), followed by brine (
    
    
    mL).
  • Drying: Dry the organic layer over anhydrous

    
     for 10 minutes.
    
  • Filtration: Filter off the drying agent.[1]

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at < 40°C .

    • Safety: Do not rotate to complete dryness if the bath is hot.

WorkflowStartStart: Dissolve Sulfonamidein DMFAddAzideAdd NaN3 (1.5 eq)Stir RT, 4-16hStart->AddAzideQuenchQuench in Ice WaterExtract w/ EtOAcAddAzide->QuenchWashWash Organic Layer:1. 5% LiCl (Removes DMF)2. BrineQuench->WashDryDry (MgSO4) & FilterWash->DryEvapConcentrate <40°C(Do not distill!)Dry->EvapFinalProduct:4-(Azidomethyl)benzenesulfonamideEvap->Final

Figure 2: Operational workflow emphasizing the critical LiCl wash step for DMF removal.[1]

Process Analytical Technology (PAT) & QC

To validate the synthesis, compare your data against these expected values.

A. Infrared Spectroscopy (FT-IR)

This is the fastest confirmation of success.[1]

  • Starting Material (Chloride): No peak at 2100 cm⁻¹.[1]

  • Product (Azide): Strong, sharp peak at ~2100–2130 cm⁻¹ (Asymmetric

    
     stretch).
    
B. Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-


12
Proton EnvironmentStarting Material (

ppm)
Product (

ppm)
Diagnostic Shift
Aromatic (Ar-H) 7.60 - 7.90 (m)7.50 - 7.90 (m)Minimal change
Sulfonamide (

)
~7.30 (s, broad)~7.35 (s, broad)Exchangeable
Benzylic Methylene (

-X)
4.75 (s)4.52 (s)Upfield shift (~0.2 ppm)

Note: The shift of the benzylic methylene from ~4.75 ppm (Cl) to ~4.52 ppm (N3) is the definitive proof of substitution.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Starting Material Remains Nucleophile "poisoning" or wet solventEnsure DMF is anhydrous.[1] Increase

to 2.0 eq. Warm to 50°C.
Product is Oily/Yellow Residual DMFRe-dissolve in EtOAc and wash 3x with 5% LiCl.[1]
Low Yield Product lost in aqueous layerSulfonamides can be slightly water-soluble.[1] Salt the aqueous layer with NaCl before extraction.

References

  • Mechanism & Azide Safety: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[1] Angewandte Chemie International Edition, vol. 44, no.[1] 33, 2005, pp. 5188-5240.[1] Link[1]

  • Carbonic Anhydrase Context: Supuran, C. T.[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery, vol. 7, 2008, pp. 168–181.[1] Link

  • General Protocol (Benzyl Azides): Alvarez, S. G., & Alvarez, M. T.[1] "A Practical Procedure for the Synthesis of Alkyl Azides at Ambient Temperature in Dimethyl Sulfoxide." Synthesis, 1997(04), 413-414. Link

Troubleshooting & Optimization

Technical Support Center: Troubleshooting SuFEx Sulfonamide Click Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Low Yields in Sulfonamide Synthesis via SuFEx

Introduction: The "Click" That Doesn't Snap

Welcome to the Technical Support Center. If you are accessing this guide, you are likely experiencing stalled conversion or poor isolation yields in what should be a "guaranteed" reaction: the Sulfur(VI) Fluoride Exchange (SuFEx ) between a sulfonyl fluoride (


) and an amine (

) or silyl amine.[1]

While SuFEx is celebrated for its thermodynamic stability and "click" characteristics, the formation of the sulfonamide linkage (


) is chemically distinct from the formation of sulfonate esters (

). The

bond is highly stable—sometimes too stable.[1] Low yields in these reactions typically stem from three specific failure modes: Catalytic Mismatch , Competitive Hydrolysis , or Workup-Induced Loss .[1]

This guide bypasses generic advice to focus on the mechanistic bottlenecks of the S(VI) center.

Module 1: Diagnostic Logic & Failure Analysis

Before altering your protocol, determine where the mass balance is going.[1] Use this logic flow to diagnose the root cause.

Visual Guide: Troubleshooting Logic Tree

SuFEx_Troubleshooting Start Low Yield Observed Check_LCMS Analyze Crude via LC-MS (Before Workup) Start->Check_LCMS Result_SM SM (R-SO2F) Remains No Product Check_LCMS->Result_SM >50% SM left Result_Hyd Sulfonic Acid (R-SO3H) Observed Check_LCMS->Result_Hyd [M-19+17] Peak Result_Prod Product Present in Crude Lost after Workup Check_LCMS->Result_Prod Conversion High Action_Cat Catalytic Stagnation Action: Switch DBU -> BTM Result_SM->Action_Cat Action_Dry Competitive Hydrolysis Action: Dry Solvents & Check pH Result_Hyd->Action_Dry Action_Iso Isolation Failure Action: Switch to Evaporative Workup Result_Prod->Action_Iso

Figure 1: Decision matrix for diagnosing yield loss in SuFEx sulfonamide synthesis.

Module 2: The Catalytic Bottleneck (The "Process" Phase)

The Issue: DBU is Not a Panacea

The most common error in sulfonamide SuFEx is relying solely on DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1] While DBU is the standard for sulfonate esters (phenols), it is often insufficient for sulfonamides (amines), especially if the amine is secondary or electron-deficient. DBU can also undergo hydrolysis itself, deactivating the cycle.[1]

The Solution: The BTM Switch

For stubborn sulfonamide couplings, you must switch to BTM (2-tert-butyl-1,1,3,3-tetramethylguanidine), also known as Barton's Base.[1][2]

Why BTM Works:

  • Basicity Sweet Spot: BTM (

    
     in MeCN) is stronger than DBU (
    
    
    
    ) but avoids the extreme basicity of BEMP that might degrade sensitive substrates.[3]
  • Steric Access: BTM is less prone to nucleophilic attack on the sulfur center itself (which would form a dead-end adduct) compared to DBU.[1]

  • Volatility: Unlike DBU, BTM is volatile.[1][4][5] This allows for "evaporation-only" purification (see Module 3).[1]

Catalyst Performance Matrix
CatalystTypical LoadingSubstrate ScopePrimary Failure ModeRecommendation
DBU 10–30 mol%Activated

amines
Slow kinetics; Hydrolysis of catalystUse for simple, unhindered amines only.[1]
BTM 1–5 mol%Sterically hindered

amines
High cost (relative to DBU)Gold Standard for difficult sulfonamides.[1]
BEMP 1–5 mol%Deactivated anilinesToo basic for some protecting groupsUse only if BTM fails.[1]

Module 3: Protocol & Experimental Execution

Standard Operating Procedure (SOP): Accelerated SuFEx

Based on the methodologies of Moses, Sharpless, et al.

Objective: Synthesis of sulfonamide from Sulfonyl Fluoride (


) and Amine (

) using BTM/HMDS.
Reagents:
  • Sulfonyl Fluoride (

    
    ):  1.0 equiv.[1][2][3]
    
  • Amine (

    
    ):  1.0–1.2 equiv.[1][6][7]
    
  • Catalyst: BTM (Barton's Base), 5 mol%.[1]

  • Additive: HMDS (Hexamethyldisilazane), 1.0 equiv.[1][2]

  • Solvent: Acetonitrile (MeCN), anhydrous (

    
    ).[1]
    
Step-by-Step Protocol:
  • Preparation: Flame-dry a reaction vial and cool under

    
    .
    
  • Charging: Add Sulfonyl Fluoride (

    
    ) and Amine (
    
    
    
    ) to the vial.
  • Solvation: Add anhydrous MeCN. Stir to dissolve.

  • Activation: Add HMDS (1.0 equiv) followed immediately by BTM (0.05 equiv).[1]

    • Note: You may observe a mild exotherm or gas evolution (

      
       byproduct).[1]
      
  • Monitoring: Stir at Room Temperature (RT).

    • Checkpoint: Check LC-MS at 15 minutes .

    • Expectation: BTM/HMDS accelerated reactions often complete in <30 mins.[1] DBU reactions may take 12–24 hours.[1]

  • Workup (The Critical Step):

    • Do NOT perform an acidic aqueous wash immediately.[1] This can trap basic sulfonamides in the aqueous layer.[1]

    • Method A (Preferred): Concentrate the reaction mixture in vacuo. BTM, HMDS, and the TMS-F byproduct are volatile.[1][3] The residue is often analytically pure.[1][4]

    • Method B (If purification needed): Load the crude residue directly onto a silica plug.[8] Elute with EtOAc/Hexanes.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a mass corresponding to [M-F+OH]. What happened?

Diagnosis: You have hydrolyzed your sulfonyl fluoride into a sulfonic acid (


).[1]
Cause:  Water entered the system before the amine could react.[1]
Fix: 
  • Ensure MeCN is anhydrous.[1]

  • Increase the nucleophilicity of your amine by using the Silyl Amine method: Pre-silylate your amine (

    
    ) using BSA (N,O-Bis(trimethylsilyl)acetamide) before adding the sulfonyl fluoride. The 
    
    
    
    to
    
    
    bond exchange is thermodynamically driven by the formation of the strong
    
    
    bond (approx. 142 kcal/mol).
Q2: I am using DBU and the reaction stalls at 60% conversion after 24 hours.

Diagnosis: Catalyst poisoning or product inhibition. HF generated during the reaction can protonate DBU, forming a DBU-HF salt that is inactive.[1] Fix: Add a solid inorganic base buffer (e.g.,


 or molecular sieves) to scavenge HF, or switch to the BTM + HMDS  protocol (Module 3) where the silyl group acts as the fluoride sink (

), preventing catalyst protonation.
Q3: Can I use this chemistry on proteins or DNA?

Answer: Yes, but you cannot use BTM/MeCN.[1] Adjustment: For aqueous/biological SuFEx, you must rely on the "On-Water" effect.[1] Use a buffer at pH 7.5–8.[1]0. The hydrophobic interface accelerates the reaction.[1] However, for biological labeling, Fluorosulfates (


) are generally preferred over Sulfonyl Fluorides due to better chemoselectivity for Tyrosine/Lysine residues.[1]

Module 5: Mechanistic Visualization

Understanding the role of the Silicon additive is crucial for high yields. It acts as a "fluoride bus," driving the equilibrium forward.[1]

SuFEx_Mechanism R_SO2F Sulfonyl Fluoride (R-SO2F) Intermed Transition State [Pentacoordinate S(VI)] R_SO2F->Intermed + BTM (Cat) Amine Amine (R'-NH2) Amine->Intermed HMDS HMDS (Additive) HMDS->Intermed Silyl Transfer Product Sulfonamide (R-SO2-NH-R') Intermed->Product Collapse Byprod TMS-F + NH3 (Volatile Byproducts) Intermed->Byprod Driving Force (Si-F Bond)

Figure 2: The Accelerated SuFEx pathway. Note how HMDS captures the Fluoride leaving group as TMS-F, preventing reversibility.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Sharpless, K. B., et al. Angew.[1][2][9][10][11][12] Chem. Int. Ed. 2014, 53, 9430. [Link][1][9][10]

  • Accelerated SuFEx Click Chemistry for Modular Synthesis. Moses, J. E., Smedley, C. J., et al. Angew.[1] Chem. Int. Ed. 2020, 59, 12460. [Link][1]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Sharpless, K. B., et al. PNAS 2019, 116, 18834. [Link][1]

Sources

Technical Support Center: Sulfonamide Click Chemistry Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Precipitation of Sulfonamides During Click Chemistry Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals

Status: Operational Ticket Focus: Solubility & Catalyst Compatibility

Executive Summary: The Sulfonamide Paradox

Sulfonamides (


) present a unique challenge in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While they are polar moieties, they often exhibit poor solubility in the aqueous buffers required for standard bioconjugation. Furthermore, the sulfonamide nitrogen is a competent ligand for copper, capable of coordinating Cu(II) and Cu(I) species.

The Core Failure Mode: Precipitation during these reactions is rarely just "crashing out." It is frequently the formation of an insoluble Copper-Sulfonamide coordination polymer . This sequesters your catalyst, halts the catalytic cycle, and entraps your starting material.

This guide provides a self-validating protocol to solubilize sulfonamides, prevent catalyst poisoning, and recover pure products.

Diagnostic Hub: Troubleshooting Precipitation

Use this decision matrix to identify the specific nature of your precipitation event.

Q1: When did the precipitation occur?

TimepointAppearanceDiagnosisImmediate Action
T=0 (Immediate) White/Opaque suspensionSolvent Incompatibility. The sulfonamide is insoluble in the aqueous buffer.Increase DMSO/DMF ratio to >50%. Switch to THPTA ligand.
T=5-30 min Blue/Green precipitateCatalyst Poisoning. Formation of [Cu(II)-Sulfonamide]

complex.
Add 5 eq. excess THPTA. Heat to 40°C. Do not add more Cu.
T=End (Overnight) White/Off-white solidProduct Precipitation. The triazole product is less soluble than reactants.Desired Outcome. Filter and wash with EDTA (see Protocol C).[1]

Core Protocols: The "Solvent-First" System

Do not rely on standard aqueous protocols (e.g., 5% DMSO). Sulfonamides require a "Solvent-First" approach to maintain the free energy of solvation favoring the solution phase over the crystal lattice.

Protocol A: The High-Solvency CuAAC System (Recommended)

Best for: Hydrophobic sulfonamide scaffolds and library synthesis.

Reagents:

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). Note: Do not use TBTA; it is insoluble in water and will co-precipitate.

  • Copper Source: CuSO

    
    [2][3] · 5H
    
    
    
    O (pre-complexed with ligand).
  • Reductant: Sodium Ascorbate (freshly prepared).

  • Solvent System: DMSO : Water (1:1 to 4:1 ratio).

Step-by-Step Methodology:

  • Ligand Pre-Complexation (Critical):

    • Mix CuSO

      
       (1 eq) and THPTA (2–5 eq) in a minimal volume of water.
      
    • Why? This forms a thermodynamically stable hydrophilic complex

      
       before the copper encounters the sulfonamide, preventing the formation of insoluble Cu-sulfonamide species.
      
  • Substrate Solubilization:

    • Dissolve the Sulfonamide-Alkyne/Azide in DMSO. The final concentration should be 50–100 mM.

    • Self-Validation: The solution must be crystal clear before adding aqueous components.

  • Reaction Assembly:

    • Add the DMSO-substrate solution to the reaction vessel.

    • Add the Cu-THPTA complex.

    • Add Sodium Ascorbate (5–10 eq) last to initiate.

  • Incubation:

    • Stir at 40°C . Mild heating increases the solubility of the transition state and prevents the kinetic trapping of Cu-sulfonamide intermediates.

Protocol B: The "Rescue" Additive

Use this if Protocol A still yields a blue precipitate.

If the sulfonamide is particularly acidic (e.g., N-acyl sulfonamides), it may deprotonate and bind copper aggressively.

  • Action: Add Aminoguanidine (5–10 mM final concentration).

  • Mechanism: Aminoguanidine acts as a secondary ligand and scavenger for oxidized byproducts, stabilizing the Cu(I) state without competing with the alkyne.

Visualization: Decision Logic & Mechanism

The following diagram illustrates the competing pathways between productive catalysis and catalyst poisoning/precipitation.

SulfonamideClick Start Start: Sulfonamide Substrate Solvent Solvent Choice (DMSO/Water) Start->Solvent Cu_Add Add Cu-Ligand Complex Solvent->Cu_Add Path_Good Pathway A: Productive Cycle Cu_Add->Path_Good High Ligand (THPTA) High DMSO Path_Bad Pathway B: Catalyst Poisoning Cu_Add->Path_Bad Low Ligand (TBTA) High Water pH > 7.5 Complex_Active Active Cu(I)-THPTA-Alkyne Path_Good->Complex_Active Complex_Dead Insoluble [Cu-Sulfonamide] Precipitate (Blue/Green Solid) Path_Bad->Complex_Dead Sulfonamide displaces Ligand Product Triazole Product Complex_Active->Product Click Reaction Complex_Dead->Product Rescue: Add EDTA/Heat

Caption: Workflow distinguishing productive CuAAC catalysis from sulfonamide-mediated catalyst poisoning. Pathway B requires chemical rescue (EDTA/Heat).

Post-Reaction Workup (Purification)

If your product precipitated, it is likely contaminated with copper. Simple filtration is insufficient.

Protocol C: The EDTA Wash

  • Dilution: Dilute the reaction mixture 5x with water (or brine if the product is organic-soluble).

  • Chelation: Add EDTA (disodium salt) to a final concentration of 50 mM. Adjust pH to ~8.

    • Why? EDTA has a higher affinity for Cu(II) than the sulfonamide (

      
      ), stripping the metal from the product.
      
  • Extraction/Filtration:

    • If solid:[4] Filter the precipitate and wash 3x with 50 mM EDTA solution, then water.

    • If oil: Extract into EtOAc, then wash the organic layer 3x with 50 mM EDTA.

  • Verification: The aqueous wash should transition from blue (Cu-EDTA) to colorless.[5]

Frequently Asked Questions (FAQs)

Q: Can I use TBTA if I add more DMSO? A: It is risky. TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is poorly soluble in water. Even with DMSO, if the water content exceeds 20-30%, TBTA can precipitate, leaving the copper "naked" and vulnerable to coordination by the sulfonamide. Always use THPTA for sulfonamide chemistry; it is water-soluble and maintains catalyst bioavailability.

Q: My sulfonamide is an N-acyl sulfonamide. Does this change the protocol? A: Yes. N-acyl sulfonamides are significantly more acidic (


) than simple sulfonamides (

). At neutral pH, they will be anionic and bind copper avidly.
  • Modification: Run the reaction in buffered acidic conditions (pH 4-5) or strictly anhydrous organic solvents (e.g., MeCN with CuI and DIPEA) to keep the sulfonamide protonated and non-coordinating.

Q: Is this precipitation related to SuFEx? A: No. SuFEx (Sulfur-Fluoride Exchange) uses sulfonyl fluorides (


), which are electrophiles and do not coordinate metals like sulfonamides do. If you see precipitation in SuFEx, it is likely hydrolysis of the fluoride to the sulfonate (

), which precipitates with cationic additives.

References

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

    • Establishes THPTA as the superior ligand for preventing precipit
  • Kremer, E., et al. (2006). Copper complexes with heterocyclic sulfonamides: synthesis, spectroscopic characterization, microbiological and SOD-like activities.[6] Journal of Inorganic Biochemistry. Link

    • Mechanistic evidence of Sulfonamide-Copper coordination complexes, explaining the "blue precipit
  • Slator, P. J., et al. (2020). The Application of Reversible Intramolecular Sulfonamide Ligation to Modulate Reactivity in Organometallic Ruthenium(II) Diamine Complexes. Scientific Reports. Link

    • Demonstrates the pH-dependent coordination of sulfonamides to metal centers.[7]

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry. Link

    • Provides foundational kinetics for solvent effects (DMSO/W

Sources

Technical Support Center: Solvent Optimization for 4-Azidomethyl-benzenesulfonamide Click Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CAS-89604-SOLV Subject: Solvent Selection & Troubleshooting for Sulfonamide-Azide Cycloadditions

Executive Summary

You are working with 4-Azidomethyl-benzenesulfonamide , a bifunctional pharmacophore commonly used to synthesize Carbonic Anhydrase (CA) inhibitors .

The critical challenge with this molecule is its amphiphilic solubility profile :

  • The sulfonamide group (

    
    ) is polar and a hydrogen bond donor, making it prone to crystallization.
    
  • The benzene core is hydrophobic.[1]

  • The azide is reactive but stable.

Standard "Click" conditions (


) often fail for this substrate because the sulfonamide moiety precipitates before the reaction completes, or the copper catalyst chelates non-productively to the sulfonamide nitrogen. This guide prioritizes solubility maintenance  and catalyst turnover .
Module 1: Solvent Compatibility Matrix

Directive: Do not default to


 unless your alkyne partner is highly water-soluble. Use this matrix to select the correct system.
Solvent SystemSolubility RatingWorkup DifficultyRecommendation
DMSO / Water (4:1) ⭐⭐⭐⭐⭐ (Excellent)High (High BP)GOLD STANDARD. Solubilizes both the sulfonamide and Cu-ligand complexes. Prevents precipitation.
DMF / Water (4:1) ⭐⭐⭐⭐ (Good)HighGood alternative if reagents react with DMSO.

/ Water (1:1)
⭐⭐ (Fair/Poor)Low (Volatile)Risk of Precipitation. Only use if the alkyne partner is highly hydrophilic (e.g., PEG-alkyne).
MeOH / Water (1:1) ⭐⭐⭐ (Moderate)LowViable, but Cu(I) oxidation is faster in MeOH than DMSO. Requires strict inert atmosphere.
Pure Water ⭐ (Poor)N/AAvoid. The sulfonamide will not dissolve at reaction concentrations (>10 mM).
Module 2: The "Fail-Safe" Protocol (DMSO-Based)

This protocol is optimized to prevent the "sulfonamide crash-out" phenomenon.

Reagents:

  • Azide: this compound (1.0 equiv)

  • Alkyne: Your specific partner (1.0 - 1.2 equiv)

  • Catalyst:

    
     (5-10 mol%)
    
  • Ligand: THPTA or TBTA (10-20 mol%) — Crucial for protecting Cu(I) from sulfonamide chelation.

  • Reductant: Sodium Ascorbate (20-50 mol%)

Step-by-Step Workflow:

  • Dissolution (The Critical Step):

    • Dissolve the Azide and Alkyne in pure DMSO first. Ensure the solution is perfectly clear.

    • Target Concentration: 0.1 M to 0.2 M.

  • Catalyst Pre-Complexation:

    • In a separate tube, mix

      
       and Ligand (THPTA/TBTA) in water.
      
    • Observation: Solution should be blue (Cu(II)-ligand complex).

  • Mixing:

    • Add the Catalyst/Ligand mix to the DMSO reaction vial.

    • Add water slowly until the ratio is roughly DMSO:Water (4:1) .

    • Check: If cloudiness appears, add more DMSO immediately.

  • Initiation:

    • Add Sodium Ascorbate (dissolved in minimal water) to the mixture.[2]

    • Observation: The blue color should fade to colorless or pale yellow (Cu(I) formation).

  • Reaction:

    • Stir at RT for 2–12 hours.

    • Monitor: LCMS is preferred over TLC due to the high boiling point of DMSO.

Module 3: Troubleshooting Guide (Q&A)

Q1: The reaction mixture turned green/blue and conversion stopped. What happened? Diagnosis: Your Copper(I) oxidized to Copper(II).[3] This kills the catalytic cycle.[4] Fix:

  • Immediate: Add an additional 0.5 equiv of Sodium Ascorbate.

  • Prevention: Degas your buffers/solvents with Nitrogen or Argon for 15 minutes before mixing. Oxygen is the enemy of CuAAC.

Q2: A white solid precipitated immediately after adding the Sodium Ascorbate. Diagnosis: Polarity Shock. The sudden increase in ionic strength (from ascorbate) or water content forced the sulfonamide out of solution. Fix:

  • Add more DMSO to redissolve the solid. The reaction will not proceed in the solid phase.

  • Switch to a more lipophilic ligand like TBTA (soluble in DMSO/tBuOH) instead of THPTA (water-soluble) if the problem persists.

Q3: How do I remove DMSO during workup? It ruins my column chromatography. Diagnosis: DMSO is high-boiling (


) and difficult to rotovap.
Fix: 
  • Aqueous Wash: Dilute the reaction mixture with EtOAc (10x volume). Wash the organic layer 5 times with water or brine. DMSO partitions into the water.

  • Lyophilization: If your product is water-stable, freeze the reaction mixture (diluted with water) and sublime the DMSO/Water mix (slow but effective).

Module 4: Decision Logic & Workflow Visualization
Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent system based on Alkyne partner properties.

SolventSelection Start Start: Select Solvent CheckAlkyne Is Alkyne Water Soluble? Start->CheckAlkyne YesWater Yes (e.g., PEG, DNA) CheckAlkyne->YesWater High Solubility NoWater No (Lipophilic) CheckAlkyne->NoWater Low Solubility SolventA Use tBuOH / Water (1:1) YesWater->SolventA Standard Protocol CheckWorkup Is Product Heat Sensitive? NoWater->CheckWorkup SolventB Use DMSO / Water (4:1) CheckWorkup->SolventB No (Stable) SolventC Use DMF / Water (4:1) CheckWorkup->SolventC Yes (Avoid DMSO removal heat)

Figure 2: Reaction Execution Workflow

Caption: Step-by-step execution for the DMSO-based protocol ensuring Cu(I) stability.

ReactionWorkflow Step1 1. Dissolve Azide/Alkyne (in DMSO) Step3 3. Combine Solutions (Check for Precipitate) Step1->Step3 Step2 2. Pre-complex Cu + Ligand (in Water) Step2->Step3 Step4 4. Add Ascorbate (Initiate Reduction) Step3->Step4 Clear Solution? Step5 5. Workup (5x Water Wash) Step4->Step5 2-12 Hours

References
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology.

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2005). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextualizing the sulfonamide application).

  • BenchChem Technical Support. (2025). Troubleshooting low yield in copper-catalyzed click reactions. BenchChem Guides.

Sources

Validation & Comparative

Introduction: The Role of 4-Azidomethyl-benzenesulfonamide in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Characterization of 4-Azidomethyl-benzenesulfonamide: A Comparative Analysis for Drug Development Professionals

In the landscape of medicinal chemistry and drug development, this compound is an emerging building block of significant interest. Its structure uniquely combines two powerful chemical motifs: the benzenesulfonamide group, a cornerstone pharmacophore found in a wide array of therapeutic agents[1], and the azidomethyl group, a versatile handle for bio-orthogonal "click chemistry" reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. This dual functionality allows for the elegant construction of complex molecular architectures, tethering the biologically active sulfonamide core to other molecules or biomolecules with high efficiency and specificity.

Given its role as a critical precursor, unambiguous structural verification is paramount. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, explains the causal relationships between its structure and its spectral signature, and presents a comparative analysis against key chemical analogues.

Section 1: Decoding the ¹H NMR Signature of this compound

The structure of this compound dictates a distinct and predictable ¹H NMR spectrum. The molecule's symmetry and the electronic nature of its substituents create three unique proton environments, each with a characteristic chemical shift (δ), integration value, and splitting pattern (multiplicity).

  • Benzylic Protons (H-a, -CH₂N₃): These two protons are chemically equivalent and attached to a carbon adjacent to both the aromatic ring and the electron-withdrawing azide (-N₃) group. This environment results in a significant downfield shift. We predict a singlet for these protons, as there are no adjacent protons to cause splitting.

  • Aromatic Protons (H-b, H-c): The para-substitution pattern on the benzene ring renders the four aromatic protons chemically non-equivalent, but magnetically they form a symmetric AA'BB' system that typically appears as two distinct doublets. The protons ortho to the strongly electron-withdrawing sulfonamide group (H-c) are expected to be more deshielded and thus resonate further downfield than the protons ortho to the azidomethyl group (H-b)[2][3].

  • Sulfonamide Protons (H-d, -SO₂NH₂): The two protons on the nitrogen atom are equivalent. Their signal often appears as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water in the NMR solvent. The chemical shift of this peak is highly sensitive to solvent, concentration, and temperature[4].

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Proton LabelEnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-a -CH₂ -N₃~4.5Singlet (s)2HDeshielded by adjacent electron-withdrawing azide group and aromatic ring.
H-b Ar-H (ortho to -CH₂N₃)~7.5Doublet (d)2HAromatic region; appears as part of a characteristic AA'BB' system for para-substitution[5].
H-c Ar-H (ortho to -SO₂NH₂)~7.8Doublet (d)2HFurther downfield than H-b due to the stronger deshielding effect of the -SO₂NH₂ group[3].
H-d -SO₂NH₂ ~7.3Broad Singlet (br s)2HExchangeable protons; chemical shift is highly variable. Position based on parent compound data[6].

Section 2: A Comparative ¹H NMR Analysis with Key Analogues

The identity of this compound is best confirmed by comparing its spectrum to those of its likely precursor and parent structures. This comparison highlights the specific spectral changes that occur with each chemical transformation, providing a self-validating system for structural confirmation.

Table 2: Comparative ¹H NMR Data of this compound and Related Compounds (DMSO-d₆)

CompoundStructureAromatic Protons (ortho to R¹)Aromatic Protons (ortho to R²)Benzylic/Methyl Protons (R¹)Sulfonamide Protons (-SO₂NH₂)
Benzenesulfonamide [6]R¹=H, R²=SO₂NH₂7.5-7.7 ppm (m, 3H)7.84 ppm (d, 2H)N/A7.33 ppm (s, 2H)
4-(Chloromethyl)-benzenesulfonamide R¹=CH₂Cl, R²=SO₂NH₂~7.6 ppm (d, 2H)~7.8 ppm (d, 2H)~4.8 ppm (s, 2H)~7.4 ppm (s, 2H)
This compound (Target) R¹=CH₂N₃, R²=SO₂NH₂~7.5 ppm (d, 2H)~7.8 ppm (d, 2H)~4.5 ppm (s, 2H)~7.3 ppm (s, 2H)
4-Methylbenzenesulfonamide (p-Toluenesulfonamide) R¹=CH₃, R²=SO₂NH₂~7.3 ppm (d, 2H)~7.7 ppm (d, 2H)~2.4 ppm (s, 3H)~7.2 ppm (s, 2H)

Key Analytical Insights:

  • Precursor to Product: The most critical comparison is between 4-(Chloromethyl)-benzenesulfonamide and the final product. The successful nucleophilic substitution of the chloride with an azide is unequivocally confirmed by the upfield shift of the benzylic singlet from ~4.8 ppm (-CH₂Cl) to ~4.5 ppm (-CH₂N₃). This change reflects the difference in electronegativity and magnetic anisotropy between the chlorine atom and the azide group.

  • Effect of the Azidomethyl Group: Compared to the parent benzenesulfonamide, the introduction of the azidomethyl group simplifies the aromatic region from a complex multiplet to a clean pair of doublets, characteristic of para-substitution[5].

  • Distinction from Methyl Analogue: The azidomethyl group is significantly more electron-withdrawing than a simple methyl group. This is evident in the dramatic downfield shift of the benzylic protons (~4.5 ppm) compared to the methyl protons of p-toluenesulfonamide (~2.4 ppm)[7].

Section 3: Experimental Protocol for High-Fidelity ¹H NMR Data Acquisition

The following protocol ensures the acquisition of a high-quality, interpretable ¹H NMR spectrum. The choice of solvent and internal standard are critical for data accuracy and reproducibility.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample. The azide functionality requires careful handling in accordance with safety protocols.

    • Transfer the sample to a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Rationale: DMSO-d₆ is an excellent solvent for sulfonamides, which often have limited solubility in less polar solvents like chloroform-d (CDCl₃)[8]. Importantly, the acidic sulfonamide (-SO₂NH₂) protons are readily observable in DMSO-d₆, whereas they often exchange too rapidly to be seen in CDCl₃.

  • Internal Standard:

    • Add a small amount (1-2 µL) of a tetramethylsilane (TMS) solution or use the residual solvent peak as the internal reference.

    • Rationale: TMS is the universally accepted standard (δ = 0.00 ppm) for ¹H NMR, providing a precise reference point for all other chemical shifts[9].

  • Homogenization:

    • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is required for sharp, well-resolved peaks.

  • Spectrometer Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp lineshapes and high resolution.

    • Acquire the ¹H NMR spectrum. A standard acquisition might involve 16-32 scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual DMSO peak to 2.50 ppm.

    • Integrate all signals to determine the relative number of protons for each peak[10].

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in DMSO-d6 (~0.6 mL) weigh->dissolve standard 3. Add TMS Standard dissolve->standard homogenize 4. Homogenize Solution standard->homogenize insert 5. Insert into Spectrometer homogenize->insert lock 6. Lock & Shim insert->lock acquire 7. Acquire Spectrum lock->acquire ft 8. Fourier Transform acquire->ft phase 9. Phase & Calibrate ft->phase integrate 10. Integrate & Analyze phase->integrate

Caption: Workflow for ¹H NMR characterization.

Section 4: Synthesis and NMR-Based Validation Logic

A common and efficient route to synthesize this compound is via the nucleophilic substitution of a benzylic halide precursor, such as 4-(Chloromethyl)benzenesulfonamide, with sodium azide (NaN₃)[11]. ¹H NMR spectroscopy is the definitive method to monitor this reaction and confirm the formation of the desired product.

The Validation Logic:

The core of the validation process lies in a "disappearance/appearance" analysis of the ¹H NMR spectra of the reaction mixture over time.

  • Monitor the Precursor Signal: The sharp singlet corresponding to the benzylic protons of the starting material, 4-(Chloromethyl)benzenesulfonamide, at ~4.8 ppm is monitored.

  • Observe the Product Signal: As the reaction proceeds, this starting material peak will decrease in intensity, while a new singlet, corresponding to the benzylic protons of this compound, will appear and grow at ~4.5 ppm.

  • Confirm Reaction Completion: The reaction is considered complete when the peak at ~4.8 ppm has completely disappeared, and the integration of the new peak at ~4.5 ppm is consistent with the aromatic protons, confirming the quantitative conversion to the azide product.

G cluster_synthesis Synthesis cluster_validation ¹H NMR Validation SM Starting Material 4-(Chloromethyl)- benzenesulfonamide P Product 4-Azidomethyl- benzenesulfonamide SM->P Nucleophilic Substitution NMR_SM ¹H NMR Signal @ ~4.8 ppm (-CH₂Cl) SM->NMR_SM has R Reagents NaN3, Solvent (e.g., DMF) R->P Nucleophilic Substitution NMR_P ¹H NMR Signal @ ~4.5 ppm (-CH₂N₃) P->NMR_P generates Conclusion Successful Conversion NMR_SM->Conclusion Disappears NMR_P->Conclusion Appears

Caption: Synthesis and validation logic diagram.

Conclusion

The ¹H NMR spectrum of this compound provides a rich and definitive fingerprint for its structural confirmation. The key diagnostic signals are the benzylic proton singlet at approximately 4.5 ppm and the pair of doublets in the aromatic region, characteristic of a para-substituted benzene ring bearing both electron-donating and electron-withdrawing groups. By comparing this signature against its logical precursors and analogues, researchers can achieve an exceptionally high degree of confidence in the identity and purity of this valuable synthetic building block, ensuring the integrity of subsequent steps in complex drug discovery and development programs.

References

  • Bertini, I., & Luchinat, C. (1992). ¹H NMR and UV-Vis Spectroscopic Characterization of Sulfonamide Complexes of nickel(II)-carbonic Anhydrase. Resonance Assignments Based on NOE Effects. Journal of Inorganic Biochemistry, 45(4), 231-43. [Link]

  • MDPI. (2022). N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide. MDPI. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Rsc.org. [Link]

  • ResearchGate. (n.d.). Observed ¹H NMR chemical shifts (δ, ppm) of various aromatic and other protons. ResearchGate. [Link]

  • Sarker, A., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using ¹H NMR Spectroscopy. Langmuir. [Link]

  • International Journal of Novel Research and Development. (n.d.). Synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). RSC Publishing. [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.com. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • Taylor & Francis Online. (2015). Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities. Taylor & Francis Online. [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin-Madison Chemistry. [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • SpectraBase. (n.d.). Benzenesulfonamide, 3-methoxycarbonyl-N-(4-ethoxycarbonylphenyl)-. SpectraBase. [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. YouTube. [Link]

  • Beilstein Journals. (n.d.). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journals. [Link]

  • ResearchGate. (2025). Synthesis, And Studying Effect Of a Solvent On The ¹H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl) Benzenesulfonamide. ResearchGate. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. University of Regensburg. [Link]

  • SpectraBase. (n.d.). benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]-. SpectraBase. [Link]

  • Suchetan, P. A., et al. (2010). 4-Chloro-N-(4-methylbenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(7). [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl - Supporting Information. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Mechanism of reaction with ((chloromethyl)sulfonyl)benzenes. ResearchGate. [Link]

  • American Chemical Society. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry. [Link]

  • Taha, M., et al. (2018). Synthesis and molecular docking studies of some 4-phthalimidobenzenesulfonamide derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 26(1), 108-118. [Link]

  • National Institutes of Health. (n.d.). 4-Azidobenzenesulfonamide. PubChem. [Link]

  • ResearchGate. (2017). Synthesis and molecular docking studies of some 4-phthalimidobenzenesulfonamide derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors. ResearchGate. [Link]

Sources

Validating Carbonic Anhydrase II Inhibition of Click Products: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals. Scope: Technical validation of 1,2,3-triazole-linked inhibitors synthesized via CuAAC/SPAAC against Human Carbonic Anhydrase II (hCA II).

Executive Summary: The "Click-Tail" Validation Challenge

The "Click-Tail" strategy—appending diversity elements to a benzenesulfonamide zinc-binding group (ZBG) via click chemistry—is a dominant method for generating Carbonic Anhydrase II (CA II) inhibitors. However, this approach introduces specific validation risks:

  • Copper Contamination: Trace Cu(I)/Cu(II) from CuAAC synthesis is a potent inhibitor of hCA II (nanomolar potency), often leading to false positives.

  • Assay Artifacts: Triazole-linked products often exhibit poor aqueous solubility, leading to aggregation-based inhibition in standard colorimetric assays.

  • Mechanistic Divergence: The standard high-throughput esterase assay uses a surrogate substrate (p-NPA) that binds differently than the physiological substrate (

    
    ), potentially skewing Structure-Activity Relationship (SAR) data for bulky click-products.
    

This guide outlines a multi-tier validation framework to objectively characterize these compounds, moving from high-throughput screening to biophysical confirmation.

Comparative Methodology: Selecting the Right Assay

FeatureMethod A: Esterase Hydrolysis (p-NPA) Method B: Stopped-Flow CO

Hydration
Method C: Thermal Shift Assay (DSF)
Principle Hydrolysis of surrogate ester (p-Nitrophenyl acetate) to yellow p-nitrophenol.[1]Rapid hydration of physiological CO

to HCO

, monitored via pH indicator (Phenol Red).[2]
Measures protein thermal stability (

) shift upon ligand binding.[3]
Throughput High (96/384-well plate).Low to Medium (One sample at a time).High (96/384-well qPCR machine).
Physiological Relevance Low. p-NPA is not the natural substrate; binding mode may differ.High. Gold standard for determining catalytic inhibition (

).
Medium. Measures physical binding (

), not catalytic inhibition.
Click-Chem Specific Risks False positives from colored compounds or aggregation.Requires specialized rapid-mixing equipment (

ms dead time).
Sensitive to buffer conditions; does not yield inhibition constants.
Primary Use Initial Screening (

).
Kinetic Characterization (

, Mechanism).
Orthogonal Confirmation (Binding vs. Artifact).

Tier 1: High-Throughput Screening (Esterase Assay)

Objective: Rapidly filter library hits and estimate


.
Critical "Click" Control:  Inclusion of EDTA to chelate residual copper.
Protocol: p-Nitrophenyl Acetate (p-NPA) Hydrolysis

Reagents:

  • Buffer: 50 mM Tris-SO

    
    , pH 7.6.
    
  • Enzyme: Recombinant hCA II (final conc. ~100–200 nM).

  • Substrate: p-NPA (3 mM stock in DMSO). Note: Prepare fresh; p-NPA spontaneously hydrolyzes.

  • Inhibitor: Click product (serially diluted in DMSO).

Workflow:

  • Preparation: Dilute hCA II in Buffer. Crucial Step: Add 1 mM EDTA to the buffer for the first screen to neutralize trace copper from the click reaction.

  • Incubation: Mix 140 µL enzyme solution + 10 µL inhibitor solution. Incubate 15 min at 25°C to allow equilibration.

  • Initiation: Add 50 µL p-NPA solution (final conc. 0.5 mM).

  • Measurement: Monitor absorbance at 405 nm (

    
    ) every 15 seconds for 10 minutes using a microplate reader.
    
  • Analysis: Calculate initial velocity (

    
    ) from the linear portion of the curve.
    
    
    
    

Pitfall Alert: Many triazole-linked fluorophores absorb near 400 nm. Always run a "Compound Only" blank (Buffer + Inhibitor + p-NPA, no Enzyme) to subtract intrinsic absorbance.

Tier 2: The Gold Standard (Stopped-Flow CO Hydration)

Objective: Determine the true inhibition constant (


) against the physiological reaction.
Why it matters:  The esterase active site and the hydrase active site overlap but are not identical. Bulky "tails" from click products may sterically hinder CO

entry differently than p-NPA binding.
Protocol: Stopped-Flow Kinetics

Equipment: Stopped-flow spectrophotometer (e.g., Applied Photophysics SX20). Reagents:

  • Buffer: 20 mM HEPES, pH 7.5, 20 mM Na

    
    SO
    
    
    
    (to maintain ionic strength), 0.2 mM Phenol Red.
  • Substrate: CO

    
    -saturated water (Prepare by bubbling CO
    
    
    
    gas into water for 1 hour; ~33 mM at 25°C).
  • Enzyme: hCA II (final conc. 10–20 nM).

Workflow:

  • Syringe 1 (Enzyme + Inhibitor): Load hCA II pre-incubated with the click inhibitor (15 min) and Phenol Red.

  • Syringe 2 (Substrate): Load CO

    
    -saturated water diluted with buffer to varying concentrations (1.7 to 17 mM CO
    
    
    
    ).
  • Shot: Rapidly mix (1:1 ratio) at 25°C.

  • Detection: Monitor the drop in absorbance at 557 nm (Phenol Red basic form) as pH decreases due to reaction:

    
    .
    
  • Data Processing: Fit the initial 5–10% of the reaction to a linear or exponential decay to get

    
    .
    
  • Calculation: Use the Cheng-Prusoff equation adapted for substrate saturation (or non-linear regression of Michaelis-Menten curves) to solve for

    
    .
    

Tier 3: Biophysical Confirmation (Thermal Shift Assay)

Objective: Prove physical binding and rule out aggregation. Logic: If a compound inhibits enzymatic activity but does not shift the melting temperature (


), it is likely a false positive (e.g., an aggregator or a compound that precipitates the protein).
Protocol: Differential Scanning Fluorimetry (DSF)

Reagents:

  • Dye: SYPRO Orange (5000x stock).

  • Instrument: qPCR machine with melt-curve capability.

Workflow:

  • Mix: 2 µM hCA II + 5x SYPRO Orange + 10–50 µM Click Inhibitor in reaction buffer.

  • Ramp: Heat from 25°C to 95°C at 1°C/min.

  • Read: Monitor Fluorescence (Ex/Em: 470/570 nm).

  • Result: A positive shift (

    
    C) confirms specific binding.
    
    • Note: High-affinity sulfonamides (e.g., Acetazolamide) typically induce

      
       of 10–15°C.
      
    • Click Warning: If the curve is jagged or shows high initial fluorescence, the hydrophobic click "tail" may be causing protein aggregation.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating a click-chemistry derived inhibitor.

ValidationPipeline Synthesis Click Synthesis (CuAAC) Cleanup Cu Removal (Chelex/EDTA) Synthesis->Cleanup Required Screen Tier 1: Esterase Screen (+ EDTA) Cleanup->Screen Decision1 Inhibition > 50%? Screen->Decision1 StopFlow Tier 2: Stopped-Flow CO2 Hydration Decision1->StopFlow Yes Discard Discard/Redesign Decision1->Discard No TSA Tier 3: Thermal Shift (Binding Check) StopFlow->TSA Confirm Binding Validation Validated Ki & Mechanism TSA->Validation Tm Shift + TSA->Discard No Shift (Artifact)

Caption: Integrated workflow for filtering Cu-contaminated false positives and validating true catalytic inhibition.

Data Analysis & Reporting Standards

When publishing comparison data, ensure your table includes the following metrics to demonstrate rigor.

Table 1: Comparative Inhibition Profile of Click-Generated Sulfonamides

Compound IDStructure (Click Tail)Esterase

(nM)*
CO

Hydrase

(nM)**

(°C)
Validation Status
AAZ (Control) Acetazolamide12 ± 212.0 ± 0.5+14.5Validated
Click-1 Phenyl-1,2,3-triazole45 ± 538.0 ± 3.0+9.2Validated
Click-2 Long Alkyl-triazole50 ± 8>1000+0.5False Positive (Aggregation)
Click-3 Cu-Contaminated Sample5 ± 18.0 ± 1.0+1.0False Positive (Metal toxicity)

* Measured at 15 min incubation. ** Measured via Stopped-Flow.

Critical Causality Checks:
  • If

    
     (Esterase) 
    
    
    
    (CO
    
    
    ):
    The compound likely binds to the surface near the active site, interfering with the bulky p-NPA but not the small CO
    
    
    molecule.
  • If High Potency but Low

    
    :  Suspect non-specific inhibition (aggregation) or residual copper. Repeat TSA with 0.01% Triton X-100 (detergent) to break up aggregates.
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][4][5][6][7][8][9] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link

  • Krasavin, M., et al. (2015). Probing the 'tail' approach for carbonic anhydrase inhibitors: synthesis and biological assessment of 1,2,3-triazole-linked benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Maresca, A., et al. (2009). Deciphering the mechanism of carbonic anhydrase inhibition with coumarins and thiocoumarins. Journal of Medicinal Chemistry. Link

  • Loferer, M. J., et al. (2003). Assay for the determination of the inhibition of carbonic anhydrase by thermal shift. Journal of Biomolecular Screening. Link

Sources

HPLC Profiling of 4-Azidomethyl-benzenesulfonamide: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Azidomethyl-benzenesulfonamide (4-AMBS) is a critical bifunctional building block, combining a sulfonamide pharmacophore (carbonic anhydrase inhibition) with a benzyl azide motif suitable for "Click" chemistry (CuAAC) or photoaffinity labeling.[1][2]

This guide provides a technical comparison of the HPLC retention characteristics of 4-AMBS versus its synthetic precursor, 4-Aminomethyl-benzenesulfonamide (Mafenide) .[1] Because the azide group significantly alters the lipophilicity and basicity of the molecule compared to the amine, standard QC methods must be optimized to resolve these species.

Key Insight: The conversion of the primary amine (Mafenide) to the azide (4-AMBS) results in a dramatic increase in hydrophobicity and loss of basicity, leading to a significant shift in retention time (RT) on Reversed-Phase (RP) columns. This guide outlines a self-validating protocol to quantify this conversion.

Physicochemical Comparison & Retention Logic

To design a robust method, one must understand the fundamental differences between the product and its alternatives (precursors/degradants).

Property4-AMBS (Product) Mafenide (Precursor/Alternative) Chromatographic Impact
Structure


Selectivity: Azide is neutral; Amine is basic.[1][2]
LogP (Est.) ~1.6 - 1.8~ -0.5 to 0.2Retention: 4-AMBS is lipophilic (retained longer).[1][2] Mafenide is polar (elutes early).[1][2]
pKa (Basic) N/A (Neutral Azide)~8.4 (Primary Amine)Peak Shape: Mafenide requires acidic pH to suppress silanol tailing.[1][2]
UV Max ~254 nm (Sulfonamide)~265 nmDetection: Both detectable at 254 nm.[1][2]

Causality of Retention:

  • Mafenide: At standard HPLC pH (2-3), the aliphatic amine is protonated (

    
    ), making it highly polar.[1] It interacts minimally with the C18 chain, leading to early elution (often near the void volume without ion-pairing).
    
  • 4-AMBS: The azide group (

    
    ) acts as a "pseudo-halogen," masking the polarity of the methylene group. It interacts strongly with the hydrophobic stationary phase, resulting in significant retention.
    

Experimental Protocol: Gradient RP-HPLC

This protocol is designed to separate the highly polar precursor from the non-polar product in a single run.

Instrumentation & Conditions
  • System: Agilent 1200/1290 Infinity or equivalent with Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18 or Phenomenex Luna C18),

    
    .[1][2]
    
    • Why: End-capping reduces peak tailing for the residual amine precursor.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1][2]

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.[1][2]

    • Note: Formic acid ensures the amine precursor is fully protonated for consistent retention.[2]

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Reference 360 nm).

Gradient Program
Time (min)% Mobile Phase BEventLogic
0.0 5%InjectionHigh aqueous start to retain polar Mafenide.
5.0 5%Isocratic HoldEnsure separation of Mafenide from void volume.[1][2]
20.0 90%Linear RampElute lipophilic 4-AMBS.
25.0 90%WashRemove highly non-polar dimers/impurities.
25.1 5%Re-equilibrationReset for next injection.[1][2]
Sample Preparation
  • Diluent: Water:MeCN (50:50).[1][2]

  • Concentration: 0.5 mg/mL.

  • Precautions: Protect from light. Azides are photosensitive.[1][2]

Expected Performance & Data Analysis

The following data represents the relative performance expected based on validated analog behaviors.

Chromatographic Profile
AnalyteRetention Time (min)*Peak CharacteristicsResolution (Rs)
Mafenide (Precursor) 3.5 - 4.5 minSharp, potential slight tailing due to amine.[1][2]N/A
4-AMBS (Target) 14.0 - 16.0 min Symmetric, sharp.[1][2]> 10.0 (vs Precursor)
Sulfanilamide (Degradant) 8.0 - 9.0 minIntermediate polarity (if present).[1][2]Well-resolved

*Note: Absolute times vary by system dwell volume. The Relative Retention Time (RRT) of 4-AMBS relative to Mafenide is typically 3.5x - 4.0x.[1]

Self-Validating System Check

To ensure the method is working:

  • Inject Mafenide Standard: Must elute early (

    
     is ideal, but often 
    
    
    
    on C18).[1][2] If it elutes in the void (
    
    
    ), lower the initial %B to 2% or use a C18-Aq column.
  • Inject 4-AMBS: Must elute during the gradient ramp.

  • Resolution Check: If the peaks co-elute (impossible given the chemistry), check if the azide has degraded back to the amine (reduction) or if the mobile phase lacks acid.

Visualizations

Synthesis & Degradation Pathway

Understanding the chemical context helps identify "ghost peaks" in the chromatogram.

SynthesisPath cluster_legend Chromatographic Shift Mafenide Mafenide (Precursor) RT: ~4 min (Polar Amine) AMBS 4-AMBS (Target Product) RT: ~15 min (Lipophilic Azide) Mafenide->AMBS Diazo Transfer (Synthesis) Degradant Degradation Product (Reduction/Photolysis) RT: ~4 min AMBS->Degradant UV Light / Reduction (Instability) legend_text Amine -> Azide = Large RT Increase

Figure 1: Chemical pathway showing the conversion of the early-eluting precursor to the late-eluting target.[1]

HPLC Method Workflow

HPLCWorkflow cluster_Gradient Gradient Elution Start Start Method Development Prep Sample Prep: Dissolve in 50:50 H2O:MeCN (Protect from Light) Start->Prep Cond Condition Column: C18, 5% MeCN (Acidic) Prep->Cond Inj Injection (10 µL) Cond->Inj Early 0-5 min: Isocratic (5% B) Elutes: Mafenide (Salts) Inj->Early Ramp 5-20 min: Ramp to 90% B Elutes: 4-AMBS (Azide) Early->Ramp Check Check Resolution (Rs) Is 4-AMBS separated from Mafenide? Ramp->Check Pass Method Validated Check->Pass Yes Fail Troubleshoot: Check pH or Gradient Slope Check->Fail No

Figure 2: Step-by-step decision tree for analyzing 4-AMBS.

Troubleshooting & Optimization

IssueProbable CauseSolution
Mafenide Peak Tailing Interaction with silanols.[1][2]Ensure Mobile Phase pH < 3.[1][2]0. Add 5mM Ammonium Formate if needed.[1][2]
Split Peak for 4-AMBS Sample solvent too strong.Dissolve sample in initial mobile phase (5% MeCN) instead of 100% MeCN.
Retention Time Drift pH fluctuation.[1][2]Use buffered mobile phase (Ammonium Formate/Formic Acid) instead of just acid.
Ghost Peaks Azide decomposition.[1][2]Prepare samples fresh; use amber vials to prevent photolysis.[2]

References

  • Mafenide HPLC Methods: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide. Trends in Sciences, 2023.

  • Azide/Amine Separation Principles: Derivatization and Separation of Aliphatic Amines.[1][2] Sigma-Aldrich Technical Guides.[2]

  • General Sulfonamide Analysis: Stability-indicating HPLC determination of chlorpropamide and sulfonamide degradates. PubMed, 2009.[1]

  • Chemical Properties: 4-Aminomethylbenzenesulfonamide hydrochloride Analytical Standard.[1][2][5] Sigma-Aldrich.

Sources

crystal structure analysis of sulfonamide-enzyme complexes

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Structural Mapping of Sulfonamide-Enzyme Complexes: A Comparative Guide to X-ray Crystallography, MicroED, and Cryo-EM

Executive Summary The structural elucidation of sulfonamide-enzyme complexes—particularly with Carbonic Anhydrases (CAs) and Dihydropteroate Synthase (DHPS)—remains the cornerstone of structure-based drug design (SBDD) for diuretics, antiglaucoma agents, and antitumor drugs. For decades, X-ray Crystallography has been the undisputed gold standard.[1] However, the "Resolution Revolution" has introduced Microcrystal Electron Diffraction (MicroED) and Cryo-Electron Microscopy (Cryo-EM) as viable, sometimes superior, alternatives for specific bottlenecks.

This guide objectively compares these three structural determination modalities. It moves beyond generic descriptions to analyze their specific performance in resolving the critical zinc-sulfonamide coordination geometry, "tail" selectivity pockets, and proton-shuttle networks essential for high-affinity binding.

Part 1: Comparative Analysis of Structural Modalities

For a researcher targeting a sulfonamide-enzyme complex, the choice of method is dictated by sample behavior (crystal size) and the biological question (static binding vs. dynamic regulation).

X-ray Crystallography (The Gold Standard)
  • Best For: Routine high-throughput screening (HTS) of fragment libraries; achieving atomic resolution (<1.5 Å) to resolve solvent networks and protonation states.

  • Performance Profile:

    • Resolution: Unmatched. Capable of distinguishing N-H...O vs N...H-O bonding networks in the active site.

    • Throughput: High. Automated liquid handlers allow screening of 100s of crystals/day.

    • Limitation: Requires large, well-ordered crystals (>20 µm). "Crystal packing artifacts" can distort surface loops where sulfonamide "tails" often bind.

MicroED (The Emerging Specialist)
  • Best For: "Stubborn" targets that yield only nanocrystals or microcrystalline powder; rapid determination of small molecule ligand geometry without large crystal growth.

  • Performance Profile:

    • Resolution: Atomic (often <1.0 Å for small molecules, 1.5-2.5 Å for proteins).

    • Sample Efficiency: Requires vanishingly small amounts of sample (nanograms).

    • Advantage: Can collect diffraction data directly from "precipitate" drops that failed X-ray optimization.

    • Limitation: Limited by crystal thickness (<500 nm) to avoid multiple scattering; currently lower throughput than X-ray.

Cryo-EM (The Contextual Choice)
  • Best For: Large multimeric complexes (>100 kDa) or membrane-bound enzymes (e.g., CA coupled to bicarbonate transporters) where crystallization fails.

  • Performance Profile:

    • Resolution: Historically low, now reaching ~2-3 Å. Often insufficient to resolve the precise Zn-coordination geometry or water networks critical for sulfonamide affinity.

    • Dynamics: Excellent for visualizing conformational ensembles (e.g., "open" vs "closed" active site gates).

    • Limitation: Low throughput; computationally expensive; generally not suitable for fragment screening of small sulfonamides (~300 Da) due to low signal-to-noise.

Summary Data: Performance Matrix
FeatureX-ray CrystallographyMicroED (Microcrystal Electron Diffraction)Cryo-EM (Single Particle)
Optimal Target Size Any (crystallizable)Small Molecules / <100 kDa Proteins>100 kDa / Membrane Complexes
Crystal Requirement Large (>20 µm)Nano/Micro (<0.5 µm)None (Solution State)
Resolution Limit < 1.0 Å (Atomic)< 1.0 Å (Atomic)~1.5 - 3.0 Å
Zn-Coordination Visibility Excellent (Anomalous signal usable)Good (Electrostatic potential maps)Moderate (Resolution dependent)
Throughput High (100s/day)Medium (Manual/Semi-auto)Low (Days/structure)
Primary Risk Crystal packing artifactsMultiple scattering / Indexing ambiguityPreferred orientation / Flexibility

Part 2: Decision Framework & Workflow

The following diagram illustrates the logical pathway for selecting the optimal method based on sample characteristics, specifically tailored for sulfonamide-enzyme projects.

Structural_Workflow Start Target: Sulfonamide-Enzyme Complex Crystal_Check Does it crystallize? Start->Crystal_Check Crystal_Size Crystal Size? Crystal_Check->Crystal_Size Yes Complex_Size Complex Size / Type? Crystal_Check->Complex_Size No (Precipitate/Solution) XRay Method A: X-ray Crystallography (High Res, HTS) Crystal_Size->XRay > 20 µm MicroED Method B: MicroED (Nanocrystals, Powders) Crystal_Size->MicroED < 1 µm (Needles/Plates) CryoEM Method C: Cryo-EM (Large/Membrane Complexes) Complex_Size->CryoEM > 100 kDa or Membrane Optimization Optimization Loop (Seeding/Additives) Complex_Size->Optimization < 100 kDa (Soluble) XRay_Method Protocol: Co-crystallization vs Soaking XRay->XRay_Method Optimization->Crystal_Check Retry

Figure 1: Decision tree for selecting structural analysis methods based on crystal quality and complex size.

Part 3: Deep Dive Protocol – X-ray Crystallography

Focus: Resolving the Sulfonamide-Zinc Interface

While MicroED is exciting, X-ray crystallography remains the workhorse. However, the choice between Co-crystallization and Soaking is critical for sulfonamides, which often induce subtle conformational changes in the active site (e.g., rotation of Phe131 in CA II).

Protocol Comparison: Co-crystallization vs. Soaking
ParameterCo-crystallization Soaking
Methodology Mix enzyme + ligand before crystallization.Grow apo-crystals, then add ligand.
Binding Mode Accuracy High. Allows protein to adapt to ligand (Induced Fit).Medium. Restricted by lattice constraints (Lock & Key).
Success Rate Lower. Ligand may disrupt crystal nucleation.Higher. Crystals already exist.
Use Case Final structure validation; bulky "tail" sulfonamides.Fragment screening; small rigid sulfonamides.
Step-by-Step Workflow: Co-crystallization of Carbonic Anhydrase II (CA II)

1. Complex Formation (Pre-Crystallization)

  • Rationale: Sulfonamides have low solubility. Mixing prior to concentration prevents precipitation in the drop.

  • Protocol:

    • Concentrate purified CA II to 10 mg/mL in 20 mM Tris-HCl, pH 8.0.

    • Prepare Sulfonamide stock (100 mM in 100% DMSO).

    • Add ligand to protein at 3:1 molar excess .

    • Incubate on ice for 1-2 hours. Note: DMSO concentration should not exceed 5% to avoid denaturation.

2. Hanging Drop Vapor Diffusion

  • Reservoir Solution: 1.2 M Sodium Citrate, 0.1 M Tris pH 8.5. (Precipitant optimization may be needed for the complex).

  • Drop Setup: Mix 1 µL Protein-Ligand Complex + 1 µL Reservoir solution.

  • Incubation: 20°C. Crystals typically appear in 2-5 days.

3. Diffraction & Data Collection

  • Cryo-protection: Transfer crystal to Reservoir + 20% Glycerol for <10 seconds. Flash cool in liquid nitrogen.

  • Strategy: Collect high-redundancy data (360° rotation) to maximize anomalous signal from the Zinc (Zn) atom.

  • Validation: Check electron density (

    
     map) at the active site. The sulfonamide 
    
    
    
    group must show clear tetrahedral coordination to
    
    
    .
Visualization of the Critical Interaction Network

The biological activity of sulfonamides hinges on a specific interaction network. The following diagram maps the mandatory contacts that must be resolved to validate a successful structure.

Interaction_Map Zn Zn(II) Ion His94 His94 Zn->His94 Coordination His96 His96 Zn->His96 Coordination His119 His119 Zn->His119 Coordination Sulf Sulfonamide (R-SO2-NH-) Sulf->Zn N-Zn Coord (Tetrahedral) Thr199 Thr199 (Gatekeeper) Sulf->Thr199 H-Bond (NH...O) Sulf->Thr199 H-Bond (O...NH) Water Deep Water (Zn-bound) Sulf->Water Displaces Glu106 Glu106 Thr199->Glu106 H-Bond (Orientation)

Figure 2: Interaction topology of a classical Sulfonamide-CA II complex. The displacement of the Zn-bound water (Deep Water) by the sulfonamide nitrogen is the primary driver of entropy-driven binding.

Part 4: Scientific Integrity & Troubleshooting

Causality in Experimental Choices:

  • Why 3:1 Molar Excess? Sulfonamides often have

    
     in the nanomolar range, but high concentrations ensure full occupancy in the crystal lattice, preventing "ghost density" where 50% of the lattice contains water instead of drug.
    
  • Why pH 8.5? Sulfonamides are weak acids (

    
     ~9-10). Binding often requires the ionized form (
    
    
    
    ). Crystallizing near the
    
    
    or slightly basic pH facilitates the deprotonation required for Zn-coordination.

Self-Validating Protocol Checks:

  • The "Omit Map" Test: After molecular replacement, refine the protein without the ligand. If the

    
     difference map shows a clear green blob (>3
    
    
    
    ) in the shape of the sulfonamide at the Zn site, the binding is real.
  • B-Factor Analysis: If the Ligand B-factors are significantly higher (>20

    
    ) than the surrounding protein residues, suspect low occupancy or hydrolysis.
    

References

  • Comparison of Structural Methods

    • MicroED as a Powerful Tool for Structure Determination of Macrocyclic Drug Compounds. (2021).[2][3] NIH/PMC. Link

    • Cryo-EM vs. X-ray Crystallography: Complementary Tools.[1][4][5][6] (2025).[3][7][8][9] JEOL USA. Link

  • Sulfonamide-Enzyme Interactions

    • Structural analysis of inhibitor binding to human carbonic anhydrase II. (1997). PubMed. Link

    • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor. (2022).[10] ACS Medicinal Chemistry. Link

  • Experimental Protocols

    • Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking.[11] (2020).[12][13][14] ChemMedChem/PMC. Link

    • Revealing protein structures: crystallization of protein-ligand complexes.[2][11][14][15] (2024).[14][16][17] FEBS Open Bio.[14] Link

Sources

Safety Operating Guide

Navigating the Disposal of 4-Azidomethyl-benzenesulfonamide: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount. Among these, compounds like 4-azidomethyl-benzenesulfonamide offer significant potential. However, their utility is intrinsically linked to a robust understanding of their safe handling and, critically, their proper disposal. This guide provides an in-depth, procedural framework for the responsible management of this compound waste, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Hazard Assessment: Understanding the Intrinsic Risks

This compound is an organic azide, a class of compounds recognized for their energetic nature. The primary hazards stem from the azido (-N₃) functional group, which can be sensitive to heat, shock, and friction, potentially leading to explosive decomposition. Furthermore, azides can react with acids to form the highly toxic and explosive hydrazoic acid. Contact with heavy metals may also lead to the formation of dangerously unstable metal azides. Therefore, all disposal procedures must be designed to mitigate these risks.

Key Safety Parameters for Organic Azides:

ParameterGuidelineRationale
Heat, Shock, and Friction Avoid elevated temperatures, grinding, and impact.Organic azides are energetic materials that can decompose explosively under these conditions.
Acidic Conditions Strictly avoid contact with acids.Reaction with acids can generate highly toxic and explosive hydrazoic acid.[2]
Heavy Metals Avoid contact with heavy metals (e.g., copper, lead, mercury).Formation of highly shock-sensitive and explosive heavy metal azides can occur.[2]
Waste Segregation Collect azide-containing waste in dedicated, clearly labeled containers.Prevents inadvertent mixing with incompatible materials, such as acidic waste.[3]

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling any quantity of this compound, whether in its pure form or as a waste product, appropriate personal protective equipment must be worn.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against potential splashes and fragmentation in the event of an unexpected decomposition.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-retardant laboratory coat is essential.

  • Work Area: All manipulations should be conducted within a certified chemical fume hood with the sash positioned as low as is practical. A blast shield should also be utilized as an additional precaution.[2]

Disposal Procedures: A Step-by-Step Approach

The cornerstone of safe disposal for this compound is the chemical conversion of the energetic azide functionality into a more stable group, such as an amine, prior to final disposal. The Staudinger reduction is a well-established and mild method for achieving this transformation.[4][5][6]

Chemical Neutralization via Staudinger Reduction (For Small Quantities, < 5g)

This protocol is designed for the in-lab neutralization of small quantities of this compound waste.

Materials:

  • This compound waste

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Appropriately sized round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Inert atmosphere (Nitrogen or Argon)

Workflow for Chemical Neutralization:

start Start: this compound Waste (<5g) ppe Don Appropriate PPE (Goggles, Face Shield, Lab Coat, Gloves) start->ppe hood Work in a Certified Chemical Fume Hood with Blast Shield ppe->hood dissolve Dissolve waste in anhydrous THF hood->dissolve add_pph3 Slowly add a solution of Triphenylphosphine (1.1 eq) in THF dissolve->add_pph3 react Stir at room temperature under inert atmosphere (monitor for cessation of N₂ evolution) add_pph3->react hydrolyze Slowly add water to hydrolyze the iminophosphorane react->hydrolyze collect Collect the neutralized waste in a designated chlorinated waste container hydrolyze->collect end End: Safe for disposal by EHS collect->end

Caption: Workflow for the chemical neutralization of this compound waste.

Step-by-Step Protocol:

  • Preparation: In a certified chemical fume hood, behind a blast shield, equip a round-bottom flask with a magnetic stir bar and an addition funnel. Purge the flask with an inert gas (nitrogen or argon).

  • Dissolution: Carefully transfer the this compound waste into the flask and dissolve it in a minimal amount of anhydrous tetrahydrofuran (THF).

  • Reagent Preparation: In a separate flask, prepare a solution of triphenylphosphine (1.1 molar equivalents relative to the azide) in anhydrous THF.

  • Addition: Slowly add the triphenylphosphine solution to the stirred azide solution via the addition funnel. The reaction is often exothermic, and a slow addition rate is crucial to control the temperature. You may observe the evolution of nitrogen gas.

  • Reaction: Allow the mixture to stir at room temperature. The reaction is typically complete when the evolution of nitrogen gas ceases. For assurance of complete reaction, it is advisable to stir for a minimum of 2-3 hours.[4][5]

  • Hydrolysis: Once the initial reaction is complete, slowly add water to the reaction mixture to hydrolyze the intermediate iminophosphorane to the corresponding amine and triphenylphosphine oxide.[5]

  • Waste Collection: The resulting mixture, now containing the much more stable 4-aminomethyl-benzenesulfonamide, should be transferred to a clearly labeled hazardous waste container for halogenated solvents (due to the THF) and disposed of through your institution's Environmental Health and Safety (EHS) office.

Disposal of Large Quantities (> 5g) and Contaminated Materials

For larger quantities of this compound waste or for materials heavily contaminated with the compound (e.g., silica gel, filter paper), direct chemical neutralization in the lab may not be advisable due to the potential for a significant exothermic reaction.

Procedure:

  • Segregation and Labeling: Do not attempt to treat large quantities of the azide waste in the lab. Carefully collect all waste containing this compound in a dedicated, robust, and clearly labeled waste container. The label must explicitly state "Azide Waste," "Reactive," and "Explosive Hazard," and list all chemical constituents.[3][7]

  • Container Management: Use a container that is compatible with the waste and has a secure, pressure-releasing cap if there is any potential for gas evolution. Do not use containers with metal components that could come into contact with the azide.

  • Storage: Store the azide waste container in a designated, cool, and well-ventilated area, away from heat, light, sources of ignition, and shock. Crucially, this waste must be stored separately from acidic materials and heavy metals.[2]

  • EHS Pickup: Arrange for the disposal of the segregated and labeled azide waste through your institution's Environmental Health and Safety (EHS) office. Inform them of the nature of the waste so they can take appropriate precautions.

Emergency Procedures: Preparedness is Key

In the event of a spill or other incident involving this compound, a swift and appropriate response is critical.

Spill Response Workflow:

spill Spill of this compound evacuate Evacuate the immediate area and alert others spill->evacuate assess Assess the spill size evacuate->assess small_spill Small Spill (<1g in a fume hood) assess->small_spill large_spill Large Spill (>1g or outside a fume hood) assess->large_spill small_spill->large_spill No absorb Cover with an inert absorbent material (e.g., vermiculite, sand) small_spill->absorb Yes evacuate_lab Evacuate the laboratory large_spill->evacuate_lab collect Carefully collect the absorbed material using non-sparking tools absorb->collect decontaminate Decontaminate the area with a basic solution (e.g., 10% sodium carbonate) followed by water collect->decontaminate waste Place all contaminated materials in a labeled 'Azide Waste' container decontaminate->waste contact_ehs Contact EHS for disposal waste->contact_ehs call_emergency Call emergency services and EHS evacuate_lab->call_emergency

Sources

Comprehensive Safety and Handling Guide for 4-Azidomethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling, use, and disposal of 4-Azidomethyl-benzenesulfonamide. It is intended for researchers, scientists, and drug development professionals who work with this and similar energetic compounds. The information herein is synthesized from established safety guidelines and is designed to empower laboratory personnel with the knowledge to work safely, minimizing risks to themselves, their colleagues, and the environment.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is to "Recognize, Assess, Minimize, and Prepare" (RAMP) for hazards.[1] this compound is a compound that demands rigorous adherence to this principle due to its dual-hazard nature, stemming from its organic azide group and its benzenesulfonamide core.

1.1 The Energetic Nature of the Azide Group

The primary and most severe hazard associated with this compound is the presence of the azido (-N₃) functional group. Organic azides are a class of energetic compounds, meaning they can decompose rapidly and exothermically, releasing nitrogen gas (N₂).[2] This decomposition can be initiated by external energy sources such as:

  • Heat: Decomposition can occur above the melting point (275 °C for sodium azide, a precursor).[3]

  • Shock or Friction: Scratching, grinding, or even friction from ground glass joints can provide enough energy to initiate detonation.[4][5]

  • Light: Some azides are light-sensitive and should be stored in the dark.[6][7]

The stability of an organic azide is often estimated by the "Rule of Six," which suggests there should be at least six carbon atoms for each energetic functional group to provide sufficient dilution and render the compound relatively safe.[6] this compound (C₇H₈N₄O₂S) has a carbon-to-nitrogen ratio that necessitates careful handling as a potentially explosive material.

1.2 Chemical Reactivity and Toxicity Hazards

Beyond its explosive potential, the azide group presents significant chemical reactivity and toxicity risks:

  • Reaction with Metals: Azides can react with heavy metals (e.g., lead, copper, silver, iron) to form highly shock-sensitive and explosive metal azides.[3][6][8] This is critically important for waste disposal, as pouring azide solutions down drains can lead to the formation of explosive salts in the plumbing.[3][5][8]

  • Reaction with Acids: In the presence of acid, azides can form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive substance.[5][6][8]

  • Reaction with Halogenated Solvents: Using halogenated solvents like dichloromethane or chloroform with azides can lead to the formation of extremely unstable di- and tri-azidomethane.[6][7][9]

  • Toxicity: The azide ion has a toxicity profile similar to that of cyanide.[7] While specific data for this compound is limited, it should be handled as a substance with high acute toxicity that may be fatal if inhaled, swallowed, or absorbed through the skin.[3]

1.3 Risk Assessment Workflow

A thorough risk assessment must be conducted before any work with this compound begins. This process involves identifying all potential hazards, evaluating the likelihood and severity of potential incidents, and implementing appropriate control measures.

RiskAssessment cluster_Plan Planning Phase cluster_Controls Control Implementation cluster_Execute Execution & Review A Identify Hazards - Explosive potential (heat, shock) - Toxicity (inhalation, dermal) - Reactivity (metals, acids) B Review Authoritative Sources - Safety Data Sheets (SDS) - Published Literature A->B C Evaluate Experimental Scale - Minimize quantities - Adhere to scalability rules B->C D Select Engineering Controls - Fume Hood - Blast Shield C->D E Define Administrative Controls - Standard Operating Procedure (SOP) - Designated Work Area D->E F Determine Required PPE - Eye/Face Protection - Gloves (specify type) - Lab Coat E->F G Perform Experiment Following SOP F->G H Decontaminate & Dispose - Segregated Azide Waste G->H I Review & Document - Note any deviations or incidents H->I EmergencyResponse cluster_Spill Chemical Spill cluster_Exposure Personnel Exposure Start Incident Occurs Spill_Check Is the spill contained in the fume hood? Start->Spill_Check Exposure_Type What type of exposure? Start->Exposure_Type Spill_Small Small Spill (<250 mL): 1. Alert others. 2. Confine with absorbent pads. 3. Clean area with pH > 9 buffer. 4. Collect all materials as azide waste. Spill_Check->Spill_Small Yes Spill_Large Large Spill or Outside Hood: 1. Evacuate the lab. 2. Notify EH&S / Emergency Services. 3. Prevent entry. Spill_Check->Spill_Large No Exposure_Skin Skin Contact: 1. Immediately flush with copious water for 15 min. 2. Remove contaminated clothing. 3. Seek medical attention. Exposure_Type->Exposure_Skin Skin Exposure_Eye Eye Contact: 1. Immediately flush with eyewash for 15 min. 2. Hold eyelids open. 3. Seek immediate medical attention. Exposure_Type->Exposure_Eye Eye

Caption: Decision tree for responding to spills and exposures.

5.2 Specific Emergency Protocols

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [5][10]Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with tepid, gently flowing water for at least 15 minutes at an eyewash station, holding the eyelids open. [5][11]Seek immediate medical attention.

  • Small Spill (in fume hood): Alert personnel in the immediate area. Confine the spill with absorbent pads. Clean the surface with a high pH buffer (pH > 9) to hydrolyze any residual azide. [9]Collect all contaminated materials in a designated azide waste container.

  • Large Spill (or any spill outside a fume hood): Evacuate the laboratory immediately. Notify your supervisor and the institution's Environmental Health & Safety (EH&S) department. [9]Prevent re-entry.

Section 6: Decontamination and Waste Disposal

Proper disposal is a critical safety component to prevent delayed incidents.

  • Segregation is Mandatory: All waste containing this compound, including contaminated gloves, wipes, and solutions, must be collected in a dedicated and clearly labeled "Azide Waste" container. [4][5][6][9]* NEVER Down the Drain: Under no circumstances should any azide-containing solution be poured down the sink. [3][4][5]This prevents the formation of explosive heavy metal azides in the plumbing. [5][8]* Avoid Incompatibles in Waste: Ensure that azide waste containers are not contaminated with acids or heavy metal waste. [5][6]* Deactivation: For larger quantities or as required by institutional policy, chemical deactivation of the azide may be necessary before disposal. This is a hazardous procedure that involves converting the azide to a more stable amine or destroying it with nitrous acid and should only be performed by highly trained personnel following a validated protocol. [3][6][8]* Professional Disposal: All azide waste must be disposed of through your institution's hazardous waste management program. [3][6]Clearly label the container with all constituents. [6]

References

  • Azides Safety Procedures. (2022, May 18). University of Victoria. [Link]

  • Safe Handling of Azides. (2013, February 1). University of Pittsburgh Environmental Health and Safety. [Link]

  • Standard Operating Procedure: Safe Handling of Azido Compounds. (2021, February 16). University of New Mexico, Department of Chemistry. [Link]

  • Handling Azide Compounds - Standard Operating Procedure. (2018, July 16). Case Western Reserve University. [Link]

  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April 1). University College Dublin. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • Azides - General Information. Wayne State University Office of Environmental Health and Safety. [Link]

  • Standard Operating Procedure: Azides and Azide-Containing Compounds. University of California, Santa Barbara. [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. (2016). American Chemical Society. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. SDS Manager. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). DC Fine Chemicals. [Link]

  • Reactive Chemicals. University of Michigan-Dearborn. [Link]

  • Safety Hazards in the Energetics Laboratory. (2019, November 2). DSIAC. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.